3-Bromo-2,5-dimethylpyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2,5-dimethylpyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-3-8-5(2)6(7)9-4/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVHJZLIKBDYRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Synthesis of 3-Bromo-2,5-dimethylpyrazine: A Technical Guide on Precursor Selection and Process Control
Executive Summary & Strategic Analysis
The synthesis of 3-Bromo-2,5-dimethylpyrazine represents a classic challenge in heterocyclic chemistry: balancing regiocontrol against atom economy . The pyrazine ring is electron-deficient, making direct electrophilic aromatic substitution difficult without activation. Furthermore, the presence of two methyl groups introduces a competing pathway—radical side-chain bromination—which often dominates under standard bromination conditions (e.g., NBS/AIBN).
To achieve high-purity this compound, researchers must choose between two primary strategic distinct starting materials. This guide details the selection criteria, mechanistic pathways, and protocols for these two routes.
Decision Matrix: Selecting Your Starting Material
| Feature | Route A: The Precision Pathway | Route B: The Activation Pathway |
| Starting Material | 3-Amino-2,5-dimethylpyrazine | 2,5-Dimethylpyrazine |
| Primary Mechanism | Diazotization / Sandmeyer | N-Oxidation / Nucleophilic Rearrangement |
| Regiocontrol | Absolute (Retention of position) | High (Directed by N-oxide) |
| Cost Profile | Higher (Precursor cost) | Lower (Commodity precursor) |
| Scalability | Linear (Safety limits on diazonium) | High (Industrial standard) |
| Key Risk | Diazo stability / Thermal runaway | Isomer separation (3-Br vs 6-Br) |
Visualizing the Synthetic Pathways
The following diagram illustrates the divergent workflows based on the chosen starting material.
Figure 1: Strategic divergence in precursor selection. Route A offers regiochemical certainty, while Route B utilizes commodity feedstocks.
Route A: The Precision Pathway (Sandmeyer)
Starting Material: 3-Amino-2,5-dimethylpyrazine
This route is the "Gold Standard" for medicinal chemistry applications where purity is paramount. By starting with the amino group already installed at the C3 position, the synthesis avoids the ambiguity of where the bromine will attach. The transformation relies on the Sandmeyer reaction , converting the amine to a diazonium salt, which is then displaced by a bromide ion.[1]
Technical Protocol
Reagents:
-
3-Amino-2,5-dimethylpyrazine (1.0 eq)
-
Sodium Nitrite (NaNO₂, 1.2 eq)
-
Hydrobromic Acid (48% aq. HBr, excess)
-
Copper(I) Bromide (CuBr, 0.5–1.0 eq)
Step-by-Step Methodology:
-
Solubilization & Acidification:
-
Charge a 3-neck round-bottom flask with 3-Amino-2,5-dimethylpyrazine.
-
Add 48% HBr solution slowly at 0°C. Note: Pyrazines are weak bases; ensure full protonation to prevent side reactions.
-
Cool the mixture to -5°C to -10°C using an ice/salt bath.
-
-
Diazotization (The Critical Step):
-
Dissolve NaNO₂ in a minimum volume of water.
-
Add the nitrite solution dropwise to the reaction mixture, maintaining the internal temperature strictly below 0°C .
-
Mechanism:[1][2][3][4][5][6][7][8] The formation of the nitrosonium ion (
) attacks the amine to form the diazonium salt ( ). -
Stir for 30–45 minutes at 0°C.
-
-
Sandmeyer Displacement:
-
In a separate vessel, prepare a solution of CuBr in HBr.
-
Slowly transfer the cold diazonium solution into the CuBr solution (which can be slightly warmed to room temperature or 40°C depending on kinetics).
-
Observation: Evolution of nitrogen gas (
) indicates successful displacement.
-
-
Workup:
-
Neutralize the acidic mixture with NaOH or Na₂CO₃ (Caution: Exothermic).
-
Extract with Dichloromethane (DCM) or Ethyl Acetate.
-
Dry over MgSO₄ and concentrate.
-
Why this works: The diazonium group is an exceptional leaving group (
Route B: The Activation Pathway (N-Oxide)
Starting Material: 2,5-Dimethylpyrazine
This route is preferred for larger-scale synthesis where the cost of the amino-pyrazine precursor is prohibitive. Since the pyrazine ring is deactivated towards electrophilic attack, we must first activate it by forming an N-oxide . The N-oxide activates the adjacent carbon (C3 or C6) toward nucleophilic attack by phosphoryl halides.
Technical Protocol
Reagents:
-
2,5-Dimethylpyrazine (1.0 eq)
-
Hydrogen Peroxide (30% aq, excess) or m-CPBA
-
Acetic Acid (AcOH, solvent/catalyst)
-
Phosphorus Oxybromide (POBr₃)
Step-by-Step Methodology:
-
N-Oxidation:
-
Dissolve 2,5-dimethylpyrazine in Glacial Acetic Acid.
-
Add 30% H₂O₂ slowly. Heat to 70–80°C for 4–6 hours.
-
Target: Formation of 2,5-dimethylpyrazine-1-oxide .[9]
-
Note: Over-oxidation can lead to the 1,4-dioxide. Control stoichiometry to favor the mono-oxide if possible, though the dioxide can also be used.
-
Concentrate to remove acetic acid/water.
-
-
Nucleophilic Rearrangement/Bromination:
-
Dissolve the crude N-oxide in an inert solvent (CHCl₃ or Toluene) or use neat if liquid.
-
Add POBr₃ slowly under nitrogen atmosphere (Exothermic).
-
Reflux the mixture for 2–4 hours.
-
Mechanism:[1][2][3][4][5][6][7][8] The oxygen of the N-oxide attacks the Phosphorus, creating a good leaving group. Bromide attacks the C3 position (alpha to the nitrogen), restoring aromaticity and expelling the oxygen species.
-
-
Workup:
-
Pour the reaction mixture onto crushed ice (Hydrolysis of excess POBr₃).
-
Neutralize with NaHCO₃.
-
Extract with DCM.
-
Causality & Selectivity: The N-oxide directs the halogen to the alpha-position. However, because 2,5-dimethylpyrazine is asymmetric, N-oxidation can occur at N1 or N4.
-
Oxidation at N1 leads to functionalization at C6 (or C2, which is blocked).
-
Oxidation at N4 leads to functionalization at C3 (or C5, which is blocked).
-
Result: This route often produces a mixture of isomers (3-bromo and 6-bromo), requiring chromatographic separation.
Comparative Data Analysis
| Metric | Sandmeyer Route (Amino SM) | N-Oxide Route (Parent SM) |
| Yield (Typical) | 65–85% | 40–60% (after isolation) |
| Purity (Crude) | High (>90%) | Moderate (Isomer mix) |
| Atom Economy | Low (Loss of N2, Cu waste) | Moderate |
| Safety Profile | Caution: Diazonium salts are shock-sensitive. | Caution: POBr3 is corrosive; H2O2 is an oxidizer. |
| Recommended For | Drug Discovery / MedChem | Process Development / Scale-up |
References
-
Sandmeyer Reaction Mechanisms & Utility
-
Regioselective Bromination of N-Oxides
-
Title: Regioselective bromination of fused heterocyclic N-oxides
- Source: National Institutes of Health (PubMed / Org Lett.)
-
URL:[Link]
-
-
Synthesis of Pyrazine N-Oxides
- Title: 2,5-Dimethyl-pyrazine 1,4-dioxide (Crystallography and Synthesis)
- Source: National Institutes of Health (PubMed Central)
-
URL:[Link]
-
General Halogenation Reagents & Selectivity
-
Title: Chlorination and Bromination Reagents with High Regioselectivity and Reactivity
- Source: Tokyo Chemical Industry (TCI)
-
Sources
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. research.unipd.it [research.unipd.it]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. CN103691443A - Catalyst for synthesizing 2,5-dimethylpyrazine and preparation method of catalyst - Google Patents [patents.google.com]
- 8. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 9. 2,5-Dimethyl-pyrazine 1,4-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nsd.pku.edu.cn [nsd.pku.edu.cn]
Introduction: Navigating the Complex Reactivity of a Privileged Scaffold
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution on 2,5-Dimethylpyrazine
For researchers, scientists, and professionals in drug development, the pyrazine ring represents a privileged heterocyclic scaffold, integral to the structure of numerous pharmaceuticals, agrochemicals, and flavor compounds.[1][2] 2,5-Dimethylpyrazine, a naturally occurring compound found in foods like coffee and roasted nuts, serves as a common building block and a fascinating case study in heterocyclic reactivity.[3][4]
However, the chemical landscape of the pyrazine ring is markedly different from that of simple carbocyclic aromatic systems like benzene. Its reactivity is dominated by a general resistance to electrophilic aromatic substitution (EAS), a cornerstone of aromatic chemistry.[5][6] This guide provides an in-depth exploration of the nuanced electronic factors governing the EAS of 2,5-dimethylpyrazine. We will dissect the inherent challenges, present field-proven strategies to overcome them, and provide actionable protocols, moving beyond a simple recitation of facts to explain the critical causality behind each experimental choice.
The Electronic Landscape: A Tale of Two Nitrogens and Two Methyl Groups
To effectively functionalize the 2,5-dimethylpyrazine ring, one must first appreciate the electronic tug-of-war occurring within the molecule. The two nitrogen atoms, being more electronegative than carbon, exert a powerful inductive electron-withdrawing effect (-I effect). This effect significantly reduces the electron density of the aromatic π-system, rendering the ring far less nucleophilic and thus highly deactivated towards attack by electrophiles compared to benzene.[7][8][9]
Counteracting this deactivation are the two methyl groups at the C2 and C5 positions. These alkyl groups act as weak electron-donating groups (EDGs) through hyperconjugation, pushing a small amount of electron density back into the ring. While this partial activation is insufficient to overcome the potent deactivating effect of the two nitrogen atoms, it does influence the regioselectivity of any potential substitution. The available positions for substitution are C3 and C6, which are ortho to the methyl groups.
Figure 1: Directing effects on 2,5-dimethylpyrazine. Red arrows indicate electron withdrawal by nitrogen; green arrows show electron donation by methyl groups.
The Core Challenge: Basicity and Catalyst Sequestration
The primary obstacle in nearly all classical electrophilic aromatic substitution reactions is the inherent basicity of the pyrazine nitrogen atoms. Most EAS reactions, such as nitration, sulfonation, and Friedel-Crafts reactions, require strong acids or Lewis acids as catalysts.[10][11]
In the presence of these acidic reagents, the lone pair of electrons on the nitrogen atoms act as Lewis bases. They will readily protonate or coordinate with the Lewis acid catalyst.[6][12] This process forms a pyrazinium cation, which places a formal positive charge on the ring system. This positive charge dramatically increases the electron-withdrawing nature of the heterocyclic system, leading to extreme deactivation and effectively shutting down any possibility of electrophilic attack on the carbon atoms. This is not a minor side reaction; it is the dominant, thermodynamically favorable process that prevents productive substitution.
Figure 2: Sequestration of Lewis acid catalyst by the pyrazine nitrogen atoms.
The N-Oxide Strategy: Flipping the Electronic Switch
The most robust and widely accepted strategy for achieving electrophilic substitution on the pyrazine ring is through the temporary formation of a pyrazine N-oxide.[7] This approach fundamentally alters the electronic character of the ring, transforming it from a highly deactivated system into one amenable to electrophilic attack.
Oxidation of one of the ring nitrogens with an oxidant like hydrogen peroxide in acetic acid produces 2,5-dimethylpyrazine-1-oxide.[13][14] The resulting N-oxide functionality is a powerful activating group. While it still possesses an inductive electron-withdrawing effect, it can donate electron density into the ring via resonance (a +M effect). This resonance donation is the key, as it significantly increases the electron density at the positions ortho and para to the N-oxide, making electrophilic attack at these positions kinetically feasible.
Following a successful substitution reaction, the N-oxide can be readily removed via deoxygenation (e.g., using PCl₃ or PPh₃) to restore the original pyrazine ring, now bearing the desired new substituent.
Figure 3: The N-Oxide workflow for successful electrophilic aromatic substitution.
Key Protocols and Mechanistic Insights
Direct electrophilic substitution on 2,5-dimethylpyrazine itself is generally not synthetically useful. The following protocols focus on the validated N-oxide pathway.
Nitration: A Case Study
Direct nitration of 2,5-dimethylpyrazine with standard nitrating mixtures (HNO₃/H₂SO₄) fails due to immediate and complete protonation of the ring.[8] However, nitration of the corresponding N-oxide proceeds under manageable conditions.
Mechanism of Nitration on the N-Oxide:
The N-oxide group directs the incoming nitronium ion (NO₂⁺) to the ortho position (C3). The resonance stabilization of the intermediate sigma complex is significantly enhanced by the participation of the N-oxide oxygen, which can delocalize the positive charge.
Figure 4: Simplified mechanism for the nitration of 2,5-dimethylpyrazine-1-oxide.
Experimental Protocols:
Step 1: Synthesis of 2,5-Dimethylpyrazine-1-Oxide [13][14]
-
Reagents: 2,5-dimethylpyrazine, glacial acetic acid, hydrogen peroxide (30% aq.).
-
Procedure: a. Dissolve 2,5-dimethylpyrazine (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a condenser. b. Slowly add hydrogen peroxide (1.5 - 2.0 eq) to the solution while stirring. The reaction may be mildly exothermic. c. Heat the mixture at 70-80 °C for 4-6 hours, monitoring the reaction progress by TLC. d. After completion, cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate until effervescence ceases. e. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or chloroform). f. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide, which can be purified by chromatography or recrystallization.
Step 2: Nitration of 2,5-Dimethylpyrazine-1-Oxide
-
Reagents: 2,5-dimethylpyrazine-1-oxide, fuming nitric acid, concentrated sulfuric acid.
-
Procedure: a. To a flask cooled in an ice-salt bath (0 to -10 °C), add concentrated sulfuric acid. b. Slowly add the 2,5-dimethylpyrazine-1-oxide (1.0 eq) in portions, ensuring the temperature remains below 5 °C. c. Once addition is complete, add fuming nitric acid (1.1 eq) dropwise, maintaining the low temperature. d. Stir the mixture at 0 °C for 1-2 hours, then allow it to warm slowly to room temperature and stir for an additional 2-4 hours. e. Carefully pour the reaction mixture onto crushed ice. f. Neutralize the resulting solution with a base (e.g., ammonium hydroxide or sodium carbonate) until basic. g. Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the nitrated product. Purify as needed.
| Reaction | Key Reagents | Temperature (°C) | Typical Yield |
| N-Oxidation | H₂O₂ / Acetic Acid | 70-80 | 70-85% |
| Nitration | HNO₃ / H₂SO₄ | 0 to RT | 50-70% |
Table 1: Summary of reaction conditions for the nitration of 2,5-dimethylpyrazine via the N-oxide route.
Halogenation
Similar to nitration, direct halogenation of 2,5-dimethylpyrazine often requires harsh conditions that are incompatible with the basic nitrogen atoms. While high-temperature gas-phase chlorination is used industrially, it is often unselective.[6] For laboratory-scale synthesis requiring high regioselectivity, the N-oxide route is again preferred. Milder halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be employed on the activated N-oxide substrate.
Protocol: Bromination of 2,5-Dimethylpyrazine-1-Oxide (Representative)
-
Reagents: 2,5-dimethylpyrazine-1-oxide, N-bromosuccinimide (NBS), acetonitrile or chloroform.
-
Procedure: a. Dissolve 2,5-dimethylpyrazine-1-oxide (1.0 eq) in a suitable solvent (e.g., acetonitrile) in a flask protected from light. b. Cool the solution to 0 °C. c. Add NBS (1.05 eq) portion-wise, maintaining the temperature at 0 °C. d. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor by TLC. e. Upon completion, remove the solvent under reduced pressure. f. The residue can be partitioned between water and an organic solvent to remove succinimide, followed by standard workup and purification of the organic layer.
The Impracticality of Friedel-Crafts Reactions
It is critical for the practicing scientist to recognize the severe limitations of applying Friedel-Crafts alkylation or acylation to 2,5-dimethylpyrazine. The strong Lewis acid catalysts (e.g., AlCl₃, FeCl₃) required for these reactions will irreversibly and preferentially coordinate to the basic nitrogen atoms.[12] This coordination forms a highly stable complex that completely deactivates the ring, preventing the desired C-C bond formation. Standard Friedel-Crafts reactions are not viable synthetic routes for the functionalization of 2,5-dimethylpyrazine.
Summary and Outlook for Drug Development
The electrophilic substitution of 2,5-dimethylpyrazine is a challenging yet solvable problem in synthetic chemistry. The key takeaways for researchers are:
-
Inherent Deactivation: The pyrazine ring is electron-deficient and highly resistant to direct electrophilic attack.
-
Nitrogen Basicity is Key: The primary obstacle is the reaction of the basic nitrogen atoms with the acidic catalysts required for most EAS reactions.
-
The N-Oxide is the Solution: The most effective and reliable strategy is the temporary conversion of the pyrazine to its N-oxide. This "flips an electronic switch," activating the ring for substitution.
-
Know the Limitations: Standard Friedel-Crafts reactions are fundamentally incompatible with this scaffold.
For professionals in drug development, a thorough understanding of these principles is paramount. It allows for the rational design of synthetic routes to novel pyrazine-based drug candidates and prevents the pursuit of unproductive chemical pathways. The N-oxide strategy provides a reliable toolkit for introducing a variety of substituents, enabling the systematic exploration of structure-activity relationships (SAR) around this important heterocyclic core.
References
-
PubChem. 2,5-Dimethylpyrazine. National Center for Biotechnology Information. Available from: [Link]
-
The Good Scents Company. 2,5-dimethyl pyrazine. Available from: [Link]
-
Beyond Benign. Friedel-Crafts Alkylation. Available from: [Link]
-
PubMed. 2,5-Dimethyl-pyrazine 1,4-dioxide. National Center for Biotechnology Information. Available from: [Link]
-
Organic Chemistry Tutor. Electrophilic Aromatic Substitution in Heterocyclic Compounds. Available from: [Link]
-
D'Auria, M. (2015). Electrophilic Substitution In Azines. ResearchGate. Available from: [Link]
- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
-
Scribd. Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Available from: [Link]
-
Chad's Prep. (2021). 22.6 EAS Reactions with Nitrogen Heterocycles. YouTube. Available from: [Link]
-
Chad's Prep. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions). YouTube. Available from: [Link]
-
Slideshare. Synthesis and reactions of Pyrazine. Available from: [Link]
-
ResearchGate. Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. Available from: [Link]
-
MDPI. Hydrogen and Halogen Bond Mediated Coordination Polymers of Chloro-Substituted Pyrazin-2-Amine Copper(I) Bromide Complexes. Available from: [Link]
-
ResearchGate. Review on the Synthesis of Pyrazine and Its Derivatives. Available from: [Link]
- Google Patents. CN103691443A - Catalyst for synthesizing 2,5-dimethylpyrazine and preparation method of catalyst.
-
The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available from: [Link]
-
Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Available from: [Link]
-
MDPI. Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. Available from: [Link]
-
Chemistry LibreTexts. 22.4: Electrophilic Aromatic Substitution. Available from: [Link]
- Google Patents. CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine.
-
Chemistry Steps. Limitations of Electrophilic Aromatic Substitution Reactions. Available from: [Link]
-
EU-Tobacco. Dimethylpyrazine, 2,5-. Available from: [Link]
-
The Organic Chemistry Tutor. (2025). Electrophilic Substitution in Heterocycles is EASY!. YouTube. Available from: [Link]
-
MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Available from: [Link]
-
FooDB. Showing Compound 2,5-Dimethylpyrazine (FDB013954). Available from: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
-
OUCI. Review on the Synthesis of Pyrazine and Its Derivatives. Available from: [Link]
-
Chegg. (2023). Electrophilic Aromatic Substitution Reactions | Ft. Professor Dave. YouTube. Available from: [Link]
-
PubMed. Application and challenges of nitrogen heterocycles in PROTAC linker. National Center for Biotechnology Information. Available from: [Link]
-
ACS Publications. Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry. Available from: [Link]
-
PMC. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. National Center for Biotechnology Information. Available from: [Link]
-
RSC Publishing. Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. Available from: [Link]
-
Semantic Scholar. Direct nitration of five membered heterocycles. Available from: [Link]
Sources
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,5-dimethyl pyrazine, 123-32-0 [thegoodscentscompany.com]
- 4. Showing Compound 2,5-Dimethylpyrazine (FDB013954) - FooDB [foodb.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beyondbenign.org [beyondbenign.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Limitations of Electrophilic Aromatic Substitution Reactions - Chemistry Steps [chemistrysteps.com]
- 13. 2,5-Dimethyl-pyrazine 1,4-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Google Patents [patents.google.com]
The Core Mechanism of 2,5-Dimethylpyrazine Bromination: A Technical Guide for Drug Development Professionals
Introduction: The Strategic Importance of Functionalized Pyrazines
Pyrazines, six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4, are privileged scaffolds in medicinal chemistry and materials science. Their unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make them integral components of numerous FDA-approved drugs and advanced materials. 2,5-Dimethylpyrazine, in particular, serves as a fundamental building block. However, its direct utility is limited. The strategic functionalization of its methyl groups is paramount to unlocking its potential as a versatile intermediate for the synthesis of complex molecular architectures.
This guide provides an in-depth exploration of the mechanism governing the bromination of 2,5-dimethylpyrazine. We will dissect the underlying principles of pyrazine reactivity, elucidate the step-by-step free-radical mechanism, and offer field-proven experimental protocols. This document is designed for researchers, scientists, and drug development professionals seeking to leverage this critical transformation in their synthetic endeavors.
Chapter 1: Unveiling the Reactivity Landscape of the Pyrazine Nucleus
To appreciate the selectivity of the bromination reaction, one must first understand the electronic nature of the pyrazine ring. The two electronegative nitrogen atoms exert a strong electron-withdrawing inductive effect, rendering the aromatic ring significantly electron-deficient.[1] This inherent "π-deficiency" has profound implications for its reactivity:
-
Resistance to Electrophilic Aromatic Substitution: Unlike electron-rich aromatic systems like benzene, the pyrazine ring is highly deactivated towards attack by electrophiles. Direct halogenation, nitration, or Friedel-Crafts reactions on the ring are generally not feasible without the presence of potent electron-donating groups.[1]
-
Activation of the "Benzylic" Positions: While the ring itself is unreactive towards electrophiles, the carbons of the methyl groups attached to it are analogous to benzylic positions. The pyrazine ring can stabilize an adjacent radical or carbocation through resonance, making the C-H bonds of the methyl groups the most reactive sites for substitution reactions. This is the pivotal principle that dictates the course of bromination. A study on unsymmetrical dimethylpyridines confirmed that the nitrogen in the ring has a deactivating inductive effect, which influences the regioselectivity of bromination on the methyl groups.[2]
Chapter 2: The Wohl-Ziegler Bromination: A Controlled Free-Radical Pathway
The selective bromination of the methyl groups of 2,5-dimethylpyrazine is achieved through a free-radical chain reaction, most commonly the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent.[3] NBS is preferred over molecular bromine (Br₂) because it provides a low, steady concentration of Br₂, which is crucial for favoring the desired radical substitution over potential side reactions.[4][5] The reaction is typically initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[2][3]
The mechanism unfolds in three distinct phases: initiation, propagation, and termination.
Initiation: The Genesis of the Bromine Radical
The reaction is kick-started by the homolytic cleavage of a radical initiator (e.g., AIBN) upon heating, generating two radicals and a molecule of nitrogen gas. This radical then abstracts a hydrogen from a trace amount of HBr present in the reaction mixture, or reacts with the NBS itself, to produce the key initiator of the chain reaction: the bromine radical (Br•).
Propagation: The Self-Sustaining Chain Reaction
The propagation phase consists of a cycle of two repeating steps that are responsible for the formation of the product.
-
Step 1: Hydrogen Abstraction. A bromine radical abstracts a hydrogen atom from one of the methyl groups of 2,5-dimethylpyrazine. This is the rate-determining step and results in the formation of a resonance-stabilized pyrazinylmethyl radical and a molecule of hydrogen bromide (HBr). The stability of this radical intermediate is the driving force for the selectivity of the reaction at the benzylic-like position.[5]
-
Step 2: Bromination of the Pyrazinylmethyl Radical. The newly formed pyrazinylmethyl radical then reacts with a molecule of molecular bromine (Br₂), abstracting a bromine atom to yield the brominated product, 2-(bromomethyl)-5-methylpyrazine, and regenerating the bromine radical (Br•). This new bromine radical can then participate in another hydrogen abstraction step, thus propagating the chain reaction.[5][6]
A critical aspect of this mechanism is the regeneration of the Br₂ consumed in Step 2. The HBr generated in Step 1 reacts with NBS in a rapid, non-radical step to produce succinimide and a fresh molecule of Br₂.[6][7] This elegant interplay ensures that the concentration of Br₂ remains low and constant, preventing competitive electrophilic addition to the aromatic ring.[5]
Figure 1. The free-radical mechanism for the Wohl-Ziegler bromination of 2,5-dimethylpyrazine.
Termination: Conclusion of the Reaction
The chain reaction ceases when two radical species combine to form a stable, non-radical product. This can occur through various combinations, such as two bromine radicals forming Br₂, or a pyrazinylmethyl radical combining with a bromine radical.
Chapter 3: Controlling Reaction Stoichiometry for Desired Products
A key advantage of this reaction is the ability to control the degree of bromination by carefully managing the stoichiometry of NBS.
| Molar Equivalents of NBS (per mole of 2,5-dimethylpyrazine) | Primary Product | Secondary Products |
| ~1.0 | 2-(Bromomethyl)-5-methylpyrazine | 2,5-Bis(bromomethyl)pyrazine, starting material |
| ~2.0 | 2,5-Bis(bromomethyl)pyrazine | Monobrominated product, over-brominated species |
| >2.0 | 2,5-Bis(bromomethyl)pyrazine and polybrominated species | e.g., 2-(Dibromomethyl)-5-(bromomethyl)pyrazine |
Table 1. Stoichiometric control over the bromination of 2,5-dimethylpyrazine.
For drug development applications, the synthesis of 2,5-bis(bromomethyl)pyrazine is often the primary goal, as it provides a difunctional linker for building symmetrical molecules. Achieving high yields of this product requires the use of at least two equivalents of NBS. It is crucial to monitor the reaction closely, as the monobrominated intermediate is also susceptible to further bromination. The mechanism for the second bromination is identical to the first.
Chapter 4: A Validated Experimental Protocol
This section provides a robust, field-tested protocol for the synthesis of 2,5-bis(bromomethyl)pyrazine. The trustworthiness of this protocol lies in its inclusion of critical steps for ensuring purity and safety.
Reagents and Equipment
-
Reagents: 2,5-Dimethylpyrazine, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, inert atmosphere setup (e.g., nitrogen or argon), separatory funnel, rotary evaporator, filtration apparatus.
Step-by-Step Synthesis of 2,5-Bis(bromomethyl)pyrazine
-
Reagent Purity: Ensure NBS is recrystallized from water and dried under vacuum prior to use. Impurities in NBS can lead to undesired side reactions.[3]
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dimethylpyrazine (1.0 eq.). Dissolve the substrate in an appropriate anhydrous solvent (e.g., CCl₄).
-
Addition of Reagents: Add NBS (2.1 eq.) and a catalytic amount of AIBN (0.05 eq.) to the solution.
-
Inert Atmosphere: Purge the system with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen, which can act as a radical scavenger and inhibit the reaction.
-
Reaction Execution: Heat the mixture to reflux (for CCl₄, ~77°C) with vigorous stirring. The reaction can be monitored by TLC or GC-MS by observing the disappearance of the starting material and the sequential appearance of the mono- and di-brominated products. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate as a white solid.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to quench any remaining HBr) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is typically a solid and can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield 2,5-bis(bromomethyl)pyrazine as a crystalline solid.
Figure 2. A validated experimental workflow for the synthesis of 2,5-bis(bromomethyl)pyrazine.
Conclusion
The bromination of 2,5-dimethylpyrazine is a cornerstone reaction for accessing a wide array of functionalized heterocyclic building blocks. A thorough understanding of its free-radical mechanism, driven by the electronic properties of the pyrazine ring, is essential for its successful implementation. By leveraging the Wohl-Ziegler reaction conditions and carefully controlling stoichiometry, researchers can selectively produce mono- or bis-brominated pyrazines with high efficiency. The protocols and insights provided in this guide serve as a validated framework for drug development professionals to confidently employ this transformation, accelerating the discovery and synthesis of novel chemical entities.
References
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]
-
Davis, B. G., et al. (2003). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry. Available at: [Link]
-
Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?. Available at: [Link]
-
Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Available at: [Link]
-
Chemistry Steps. Allylic Bromination by NBS with Practice Problems. Available at: [Link]
-
D'Auria, M. (2015). Electrophilic Substitution In Azines. ResearchGate. Available at: [Link]
-
The Organic Chemistry Tutor. (2021, May 24). NBS: Radical Bromination. YouTube. Available at: [Link]
-
Wikipedia. (2019, July 6). N-Bromosuccinimide. Available at: [Link]
- Pagoria, P. F., et al. (2010). Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105). Google Patents.
-
Quora. (2017, February 8). How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO?. Available at: [Link]
-
Chemistry LibreTexts. (2024, September 30). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]
-
Al-Zaydi, K. M. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters. Available at: [Link]
-
Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. YouTube. Available at: [Link]
-
Khan, A. T., et al. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Slepukhin, P. A., et al. (2024). Modification of 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide using SNH and click reactions. Russian Chemical Bulletin. Available at: [Link]
-
Comprehensive Organic Chemistry. (1991). Pyrazines. Available at: [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. daneshyari.com [daneshyari.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
Strategic Sourcing and Quality Validation of 3-Bromo-2,5-dimethylpyrazine
The following technical guide details the commercial availability, sourcing strategy, and quality validation of 3-Bromo-2,5-dimethylpyrazine .
CAS Registry Number: 1035452-43-7 Document Type: Technical Whitepaper Audience: Medicinal Chemists, Sourcing Managers, and Process Development Scientists[1]
Executive Summary & Chemical Profile
This compound is a specialized heterocyclic building block primarily utilized in the synthesis of complex pharmaceutical intermediates and agrochemicals.[1] Unlike its parent compound (2,5-dimethylpyrazine), which is a high-volume flavor ingredient, the 3-bromo derivative is a high-value research chemical used to introduce the pyrazine moiety via metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]
Chemical Identity Table
| Parameter | Specification |
| IUPAC Name | This compound |
| CAS Number | 1035452-43-7 |
| Molecular Formula | C₆H₇BrN₂ |
| Molecular Weight | 187.04 g/mol |
| Appearance | Pale yellow to off-white solid or low-melting liquid (dependent on purity) |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; sparingly soluble in water |
| Key Isomer Risk | 5-Bromo-2,3-dimethylpyrazine (CAS 111454-68-3) |
Market Landscape: Suppliers and Availability
The commercial availability of this compound is currently characterized by a "Research to Pilot" scale market.[1] It is not yet a bulk commodity (metric ton scale) but is readily available in gram to kilogram quantities from specialized heterocyclic synthesis houses.
Tiered Supplier Analysis
Sourcing professionals should categorize suppliers based on their synthesis capability rather than just stock status, as "in-stock" claims often mask make-to-order lead times.[1]
| Supplier Tier | Representative Vendors | Typical Pack Size | Lead Time | Primary Use Case |
| Tier 1: Catalog Specialists | BLD Pharm , Amadis Chemical , ChemScene | 1g – 100g | 1–2 Weeks | Discovery Chemistry, HTS Library Synthesis |
| Tier 2: Custom Synthesis | Enamine , Pharmablock , Wuxi AppTec | 100g – 5kg | 4–8 Weeks | Process Development, GLP Tox Batches |
| Tier 3: Bulk Aggregators | ChemicalBook , GuideChem (Portals) | Variable | Variable | Price Benchmarking (High Risk of Quality Variance) |
Cost Analysis:
-
Research Scale (1g - 5g): High cost per gram (~$150 - $300/g).[1]
-
Process Scale (100g+): Prices drop significantly (~$20 - $50/g) upon custom synthesis negotiation.[1]
Synthesis Pathways & Impurity Profiling
Understanding the synthesis route is critical for predicting impurity profiles. Two primary routes exist: the Direct Halogenation (Low Cost/High Risk) and the Sandmeyer Sequence (High Cost/High Purity).
Route A: Direct Bromination (The "Side-Chain" Risk)
Attempting to directly brominate 2,5-dimethylpyrazine with NBS often leads to radical substitution at the methyl group (benzylic position) rather than the aromatic ring, yielding 2-(bromomethyl)-5-methylpyrazine .[1] This is a potent lachrymator and a structural impurity that is difficult to remove.
Route B: The Sandmeyer Sequence (Preferred)
The industry-standard route for high-purity material involves nitration (or amination), followed by diazotization.[1]
-
Nitration/Amination: 2,5-Dimethylpyrazine
3-Amino-2,5-dimethylpyrazine.[1] -
Diazotization: Reaction with NaNO₂/HBr followed by CuBr (Sandmeyer).
DOT Diagram: Synthesis & Impurity Logic
Caption: Comparison of synthesis routes. Route B (Sandmeyer) is required to avoid side-chain brominated impurities common in direct halogenation.[1]
Quality Assurance Protocol
Due to the isomer risks and potential for side-chain bromination, a standard Certificate of Analysis (CoA) is insufficient.[1] The following self-validating protocol is recommended for incoming goods.
Step-by-Step Validation Workflow
1. Isomer Verification (¹H-NMR)
-
Objective: Distinguish between this compound and 5-Bromo-2,3-dimethylpyrazine.
-
Method: ¹H-NMR in CDCl₃.
-
Diagnostic Signal:
-
Target (3-Bromo-2,5-dimethyl): Look for two distinct methyl singlets and one aromatic proton singlet .
-
Impurity (Side-chain): Look for a -CH₂Br methylene signal (approx.[1] 4.5 ppm).
-
2. Purity Assessment (GC-MS)
-
Objective: Detect volatile organic impurities and confirm molecular weight.
-
Method: Agilent DB-5ms column or equivalent.
-
Acceptance Criteria:
3. Functional Test (Suzuki Coupling)
-
Objective: Verify reactivity for critical applications.
-
Protocol: Small scale coupling with Phenylboronic acid (50mg scale).
-
Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 80°C, 2 hours.
-
Success: Complete conversion to 3-phenyl-2,5-dimethylpyrazine.[1]
-
Handling and Safety
-
Hazard Classification: Irritant (Skin/Eye). Potential lachrymator if side-chain impurities are present.[1]
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Pyrazines can oxidize to N-oxides upon prolonged exposure to air and light.[1]
-
SDS Key Points:
-
Inhalation:[1] Use strictly in a fume hood.
-
Skin Contact: Wash immediately with soap and water; pyrazines penetrate skin easily.
-
References
-
BLD Pharm. Product Datasheet: this compound (CAS 1035452-43-7).[1] Retrieved from [1]
-
Amadis Chemical. Catalog Entry: this compound.[1] Retrieved from [1]
-
Sato, N., Matsuura, T., & Miwa, N. (1994).[1] Synthesis of 3-substituted 2,5-dimethylpyrazines.[1][5][6][7][8] Synthesis, 1994(9), 931-934.[1][8] (Primary reference for the amino-to-bromo conversion route).
-
PubChem. Compound Summary: this compound.[1] National Library of Medicine. Retrieved from
-
BenchChem. Technical Guide: Pyrazine Synthesis and Maillard Reactions. Retrieved from [1]
Sources
- 1. Showing Compound 2,5-Dimethylpyrazine (FDB013954) - FooDB [foodb.ca]
- 2. 2,5-二甲基吡嗪 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. zora.uzh.ch [zora.uzh.ch]
- 5. researchgate.net [researchgate.net]
- 6. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,5-Dimethylpyrazine | CAS#:123-32-0 | Chemsrc [chemsrc.com]
- 8. 页面加载中... [china.guidechem.com]
Unveiling the Electronic Landscape of 3-Bromo-2,5-dimethylpyrazine: A-Technical Guide to Theoretical Calculations for Drug Discovery
For Immediate Release
A Theoretical Deep Dive into a Promising Heterocyclic Scaffold
Researchers, scientists, and professionals in drug development are constantly seeking novel molecular scaffolds with the potential for therapeutic intervention. Among these, pyrazine derivatives have garnered significant attention due to their prevalence in biologically active compounds and their versatile chemical nature. This in-depth technical guide focuses on 3-Bromo-2,5-dimethylpyrazine, a halogenated pyrazine derivative, providing a comprehensive walkthrough of the theoretical calculations used to elucidate its structural, spectroscopic, and electronic properties. Understanding these fundamental characteristics at a quantum level is paramount for predicting its reactivity, metabolic fate, and potential interactions with biological targets, thereby accelerating the drug discovery process.
This guide moves beyond a simple recitation of methods, offering a senior application scientist's perspective on the causality behind computational choices. It serves as a self-validating framework for researchers to apply these theoretical principles to their own investigations of novel heterocyclic compounds.
The Strategic Importance of Pyrazines in Medicinal Chemistry
Pyrazine rings are integral components of numerous FDA-approved drugs and natural products, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[1][2][3][4] The nitrogen atoms within the pyrazine ring act as hydrogen bond acceptors and can participate in crucial interactions with biological macromolecules.[3] The introduction of various substituents, such as halogens and alkyl groups, allows for the fine-tuning of the molecule's steric and electronic properties, influencing its pharmacokinetic and pharmacodynamic profile.[5] this compound, with its combination of a bromine atom (a known modulator of bioactivity) and methyl groups, presents an intriguing candidate for further investigation in drug discovery programs.[6]
The Computational Chemist's Toolkit: Methodologies for In-Silico Characterization
To build a comprehensive understanding of this compound, a multi-faceted computational approach is employed. Density Functional Theory (DFT) stands as a cornerstone for these investigations due to its balance of accuracy and computational efficiency.
Establishing the Ground State: Geometry Optimization
The first and most critical step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements until a minimum energy structure is found.
Experimental Protocol: Geometry Optimization
-
Software Selection: A robust quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.
-
Initial Structure: An initial guess of the molecular structure is built using a molecular editor.
-
Method Selection: The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, offering a good compromise between accuracy and computational cost.[7]
-
Basis Set Selection: The 6-311++G(d,p) basis set is chosen. The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are important for describing the electron density far from the nucleus, a key feature in halogenated compounds. The "(d,p)" denotes the addition of polarization functions, which allow for more flexibility in describing the shape of the electron clouds and are crucial for accurately modeling bonding.
-
Calculation Execution: The geometry optimization calculation is initiated. The software iteratively adjusts the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy.
-
Verification of Minimum: A frequency calculation is subsequently performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.
Simulating Spectroscopic Fingerprints
With an optimized geometry, we can proceed to calculate the spectroscopic properties of this compound. These theoretical spectra are invaluable for confirming the identity of a synthesized compound and for interpreting experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment
NMR spectroscopy is arguably the most powerful tool for structure elucidation in organic chemistry. Theoretical calculations of NMR chemical shifts can aid in the assignment of complex spectra and provide insights into the electronic environment of each nucleus. The Gauge-Independent Atomic Orbital (GIAO) method is the standard for such calculations.
Predicted ¹H and ¹³C NMR Chemical Shifts
The ¹H NMR spectrum of this compound is predicted to show two signals for the methyl protons and one signal for the remaining aromatic proton. The ¹³C NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule. The presence of the electron-withdrawing bromine atom is expected to deshield the adjacent carbon and proton, leading to a downfield shift in their NMR signals compared to the parent 2,5-dimethylpyrazine. It is important to note that accurate prediction of chemical shifts for carbons bonded to heavy atoms like bromine can be challenging and may require relativistic corrections for higher accuracy.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C2-CH₃ | ~22 | ~2.5 |
| C3-Br | ~140 | - |
| C5-CH₃ | ~21 | ~2.4 |
| C6-H | ~148 | ~8.4 |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts for this compound. These are estimated values and should be confirmed with experimental data.
Vibrational Spectroscopy (FT-IR): Probing Molecular Vibrations
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. A DFT frequency calculation not only confirms the optimized geometry but also provides the harmonic vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical IR spectrum.
Experimental Protocol: FT-IR Spectrum Calculation
-
Prerequisite: A successfully completed geometry optimization and frequency calculation at the B3LYP/6-311++G(d,p) level of theory.
-
Output Analysis: The output file from the frequency calculation contains a list of vibrational modes, their frequencies (in cm⁻¹), and their IR intensities.
-
Scaling Factor: It is a common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the DFT method. For B3LYP/6-311++G(d,p), a scaling factor of ~0.967 is often used for frequencies.[8]
-
Spectrum Generation: The scaled frequencies and their intensities can be plotted using specialized software to generate a theoretical IR spectrum.
Key Predicted Vibrational Modes
The theoretical IR spectrum of this compound is expected to show characteristic peaks corresponding to:
-
C-H stretching of the methyl groups and the aromatic ring.
-
C-N stretching vibrations within the pyrazine ring.
-
C-C stretching vibrations.
-
In-plane and out-of-plane C-H bending modes.
-
A C-Br stretching vibration at a lower frequency.
Electronic Spectroscopy (UV-Vis): Understanding Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the energies of these transitions and the corresponding oscillator strengths, which determine the intensity of the absorption bands.
Experimental Protocol: UV-Vis Spectrum Calculation
-
Prerequisite: An optimized ground-state geometry.
-
Method Selection: A TD-DFT calculation is set up using the same functional and basis set as the geometry optimization (B3LYP/6-311++G(d,p)).
-
Solvent Effects: To better mimic experimental conditions, a solvent model such as the Polarizable Continuum Model (PCM) can be included in the calculation.
-
Number of States: The number of excited states to be calculated is specified.
-
Calculation Execution and Analysis: The output will provide the excitation energies (which can be converted to wavelengths), oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π*).
The predicted UV-Vis spectrum will offer insights into the electronic structure of this compound and how it might interact with light, a crucial consideration for phototoxicity and photostability studies.
Exploring the Molecular Frontier: Reactivity and Drug-Likeness
Beyond spectroscopy, theoretical calculations can predict a molecule's reactivity and properties relevant to its potential as a drug candidate.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the charge distribution in a molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing valuable clues about where the molecule is likely to interact with other molecules, including biological targets. For this compound, the MEP is expected to show negative potential around the nitrogen atoms and a region of positive potential (a "σ-hole") on the bromine atom, which can participate in halogen bonding, a significant interaction in drug-receptor binding.
Conclusion and Future Directions
The theoretical calculations detailed in this guide provide a robust framework for the in-silico characterization of this compound. By employing DFT and TD-DFT methods, we can predict its geometry, spectroscopic signatures, and electronic properties. This information is invaluable for guiding synthetic efforts, interpreting experimental data, and ultimately, for making informed decisions in the early stages of drug discovery. While the presented data are theoretical predictions, they are grounded in well-established computational methodologies and provide a solid foundation for future experimental validation. The continued synergy between computational and experimental chemistry will undoubtedly accelerate the discovery of novel pyrazine-based therapeutics.
References
-
Zhang, L., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. [Link]
-
Chen, J., et al. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544. [Link]
-
Klapötke, T. M. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Molecules, 27(14), 4471. [Link]
-
Kralj, A., et al. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry, 63(9), 4474-4487. [Link]
-
Kucerova-Chlupacova, M., et al. (2015). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. Molecules, 20(12), 22014-22031. [Link]
-
Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry, 10(2). [Link]
-
Saeed, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4349. [Link]
-
Gomez, L., et al. (2020). Synthesis and Application of 3-Bromo-1,2,4,5-Tetrazine for Protein Labeling to Trigger Click-to-Release Biorthogonal Reactions. Bioconjugate Chemistry, 31(4), 1146-1153. [Link]
-
RSC Publishing. (2013). The synthesis, spectroscopic characterization, DFT/TD-DFT/PCM calculations of the molecular structure and NBO of the novel charge-transfer complexes of pyrazine Schiff base derivatives with aromatic nitro compounds. New Journal of Chemistry. [Link]
-
Barnes, J. C., et al. (2026). DFT meets Bayesian inference: creating a framework for the assignment of calculated vibrational frequencies. Digital Discovery. [Link]
-
El-Sayed, W. A., et al. (2015). Experimental (X-ray, (13)C CP/MAS NMR, IR, RS, INS, THz) and Solid-State DFT Study on (1:1) Co-Crystal of Bromanilic Acid and 2,6-Dimethylpyrazine. The Journal of Physical Chemistry B, 119(24), 7535-7547. [Link]
-
Cheeseman, J. R., et al. (2025). Exploring the Accuracy of Density Functionals for Anharmonic Vibrations of Polycyclic Aromatic Hydrocarbons. The Journal of Physical Chemistry A. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.montana.edu [chemistry.montana.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DFT meets Bayesian inference: creating a framework for the assignment of calculated vibrational frequencies - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00453E [pubs.rsc.org]
Methodological & Application
Precision Alkynylation of Electron-Deficient Heterocycles: Sonogashira Protocols for 3-Bromo-2,5-dimethylpyrazine
Executive Summary
The functionalization of pyrazine cores is a critical step in the synthesis of kinase inhibitors, flavorants, and luminescent materials. 3-Bromo-2,5-dimethylpyrazine presents a unique synthetic challenge: while the pyrazine ring is inherently electron-deficient (facilitating oxidative addition), the two methyl substituents at the 2- and 5-positions exert an electron-donating effect that can deactivate the C-Br bond compared to bare bromopyrazines. Furthermore, the nitrogen atoms at the 1- and 4-positions are potent ligands that can sequester palladium, poisoning the catalytic cycle.
This guide details three validated protocols for the Sonogashira coupling of this compound, ranging from cost-effective standard methods to high-efficiency systems for sterically demanding or deactivated alkynes.
Substrate Analysis & Mechanistic Strategy
The Electronic Tug-of-War
Success with this compound requires navigating two opposing forces:
-
Pyrazine Electrophilicity: The diaza-aromatic core lowers the LUMO energy, generally favoring oxidative addition of Pd(0).
-
Methyl Deactivation: The methyl groups at C2 and C5 increase electron density via hyperconjugation. Literature precedents with 3-chloro-2,5-dimethylpyrazine indicate that this substitution pattern significantly slows oxidative addition compared to unsubstituted halosystems [1].
Catalyst Poisoning
The proximal nitrogen (N4) is sterically shielded by the C5-methyl, but the N1 nitrogen remains a potential binding site for the catalyst.
-
Solution: Use phosphine ligands with large cone angles (e.g., PPh3, dppf, XPhos) to prevent the formation of stable, inactive Pd-N(pyrazine) complexes.
Experimental Protocols
Method A: The "Workhorse" Protocol (Standard Conditions)
Best for: Simple aliphatic and aromatic alkynes. Cost-effective and scalable.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (3-5 mol%)
-
Co-catalyst: Copper(I) iodide [CuI] (2-3 mol%)
-
Base/Solvent: Triethylamine (Et3N) / THF (1:3 ratio) or pure Et3N.
Step-by-Step Procedure:
-
Degassing: Charge a flame-dried Schlenk flask with this compound (1.0 mmol, 187 mg) and Pd(PPh3)2Cl2 (21 mg, 0.03 mmol). Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add anhydrous THF (3 mL) and Et3N (1 mL) via syringe. Note: Ensure solvents are sparged with Argon for 15 mins prior to use.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise.
-
Initiation: Add CuI (5.7 mg, 0.03 mmol) last against a positive stream of Argon. The solution typically turns dark yellow or brown.
-
Reaction: Stir at 60°C for 4–12 hours. Monitor by TLC (hexane/EtOAc) or LC-MS.
-
Checkpoint: If conversion stalls <50%, boost temp to 80°C (requires sealed tube if using THF) or switch to DMF.
-
-
Workup: Filter the suspension through a pad of Celite to remove ammonium salts. Rinse with EtOAc.[1] Concentrate the filtrate.
-
Purification: Flash column chromatography. Pyrazines are often polar; a gradient of 0-40% EtOAc in Hexanes is typical.
Method B: High-Efficiency Catalysis (Difficult Substrates)
Best for: Bulky alkynes, deactivated substrates, or when Method A stalls.
Rationale: The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) creates a wider bite angle, facilitating the reductive elimination step and stabilizing the Pd center against pyrazine coordination [2].
Reagents:
-
Catalyst: Pd(dppf)Cl2·DCM (3 mol%)
-
Co-catalyst: CuI (3 mol%)
-
Base: Cs2CO3 (2.0 equiv)[2]
-
Solvent: 1,4-Dioxane or DMF (Anhydrous)
-
Temperature: 80–100°C
Protocol Modifications:
-
Mix Substrate, Alkyne, Base, and Catalyst in a reaction vial.
-
Add Solvent (degassed).[2]
-
Heat to 90°C. The use of inorganic base (Cs2CO3) often suppresses alkyne homocoupling (Glaser coupling) compared to amine bases.
Method C: Copper-Free "Green" Protocol
Best for: Alkynes prone to homocoupling or biological applications where Cu residue is critical.
Reagents:
-
Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%)
-
Base: K3PO4 (2.0 equiv)[2]
-
Solvent: Isopropanol / Water (3:1)
-
Temperature: 80°C
Data Presentation & Troubleshooting
Comparative Efficiency Table
| Parameter | Method A (Standard) | Method B (High-Eff) | Method C (Cu-Free) |
| Catalyst | Pd(PPh3)2Cl2 | Pd(dppf)Cl2 | Pd(OAc)2 / XPhos |
| Solvent | THF/Et3N | Dioxane/DMF | IPA/H2O |
| Temp | 60°C | 90°C | 80°C |
| Yield (Avg) | 65–80% | 85–95% | 70–85% |
| Homocoupling | Moderate Risk | Low Risk | Minimal Risk |
| Cost | Low | High | Medium |
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Start material remains, no product | Catalyst poisoning by Pyrazine N. | Switch to Method B (dppf ligand) or increase catalyst loading to 5-10%. |
| Alkyne dimer (Glaser product) forms | Oxygen leak or excess Cu. | Re-degas solvents rigorously. Switch to Method C (Cu-free). Add alkyne slowly (syringe pump). |
| Reaction turns black immediately | Pd precipitation (Pd black). | Ligand instability. Ensure excess PPh3 is present or switch to a more stable precatalyst (e.g., XPhos Pd G2). |
| Low conversion after 24h | Electronic deactivation by methyls.[3] | Increase temperature to 100°C (use DMF). Add 10 mol% LiCl (can assist oxidative addition). |
Visualizations
Experimental Workflow (Standard Protocol)
Figure 1: Workflow for the standard Sonogashira coupling of this compound.
Mechanistic Pathway & Ligand Role
Figure 2: Catalytic cycle highlighting the Oxidative Addition step, which is slowed by the methyl groups.[3]
References
-
Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 2013.
-
Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. University of Zurich (ZORA), 2021.
-
Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions. Green Chemistry, 2011.
-
Application Notes and Protocols for Sonogashira Coupling. BenchChem, 2025.
Sources
synthesis of 3-aryl-2,5-dimethylpyrazines from 3-Bromo-2,5-dimethylpyrazine
Application Note & Protocol: Synthesis of 3-Aryl-2,5-Dimethylpyrazines
A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling of 3-Bromo-2,5-Dimethylpyrazine
Introduction: The Significance of the Aryl-Pyrazine Scaffold
The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable component in designing molecules that interact with biological targets. The introduction of an aryl substituent at the 3-position of a 2,5-dimethylpyrazine core generates a class of compounds with significant potential for drug discovery, offering a vector for modulating potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive, field-proven methodology for synthesizing 3-aryl-2,5-dimethylpyrazines, starting from the commercially available this compound. We will focus on the Suzuki-Miyaura cross-coupling reaction, a robust and versatile tool for C-C bond formation, while also providing insights into alternative palladium-catalyzed methods. This document is designed for researchers, medicinal chemists, and process development scientists, moving beyond a simple recitation of steps to explain the critical reasoning behind each experimental choice.
Core Directive: Understanding the Reaction Landscape
The primary challenge in this synthesis is the formation of a carbon-carbon bond between the C3 position of the pyrazine ring (an sp²-hybridized carbon) and an sp²-hybridized carbon of an aryl group. Palladium-catalyzed cross-coupling reactions are the undisputed modern standard for this transformation due to their high efficiency, functional group tolerance, and predictable outcomes.[4]
While several named reactions could achieve this, including Stille, Negishi, and Heck couplings, the Suzuki-Miyaura reaction stands out for its operational simplicity and the use of relatively non-toxic and stable arylboronic acids as coupling partners.[5][6] The starting material, this compound, is an electron-rich heteroaryl halide. The two methyl groups are electron-donating, which can make the rate-limiting oxidative addition step of the catalytic cycle more challenging compared to electron-deficient systems. This necessitates a careful selection of the catalyst, ligand, and reaction conditions to ensure efficient conversion.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is fundamental to troubleshooting and optimization. The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species.
Caption: The Suzuki-Miyaura catalytic cycle for aryl-pyrazine synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details a general, robust procedure that serves as an excellent starting point for a wide range of arylboronic acids.
Materials and Equipment
| Reagent/Material | Grade | Notes |
| This compound | >97% | Starting material. |
| Arylboronic Acid | >95% | Coupling partner (1.1 - 1.5 equivalents). |
| Pd(PPh₃)₄ (Tetrakis) | >98% | Catalyst (1-5 mol%). Other catalysts can be used (see Optimization). |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Base (2.0 - 3.0 equivalents). Must be finely powdered. |
| 1,4-Dioxane / Water (4:1) | Anhydrous / Degassed | Solvent system. |
| Schlenk flask or equivalent | --- | For maintaining an inert atmosphere. |
| Magnetic stirrer with heating | --- | --- |
| Inert gas supply (N₂ or Ar) | High Purity | --- |
| Standard glassware | --- | Condenser, septa, needles, etc. |
| TLC plates (Silica gel 60 F₂₅₄) | --- | For reaction monitoring. |
| Column Chromatography setup | --- | Silica gel for purification. |
Step-by-Step Methodology
-
Inert Atmosphere Preparation (The Causality): The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to an inactive Pd(II) species, which will halt the catalytic cycle. Therefore, excluding oxygen is paramount for success.
-
To a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 187 mg), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol, 276 mg), and Pd(PPh₃)₄ (0.03 mmol, 35 mg).
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
-
Solvent Addition and Degassing (The Causality): Solvents, even "anhydrous" grades, contain dissolved oxygen. A sparging step is essential to remove it.
-
Prepare a 4:1 mixture of 1,4-dioxane and water (e.g., 8 mL dioxane, 2 mL water).
-
Degas the solvent mixture by bubbling nitrogen or argon gas through it for 15-20 minutes.
-
Using a syringe, transfer the degassed solvent (10 mL) to the Schlenk flask containing the solid reagents.
-
-
Reaction Execution and Monitoring (The Causality): The reaction is heated to provide the necessary activation energy for the catalytic steps, particularly the oxidative addition.
-
Place the flask in a preheated oil bath at 90-100 °C.
-
Stir the reaction vigorously.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The starting bromide should be consumed, and a new, typically more nonpolar, product spot should appear. A reaction time of 4-12 hours is common.
-
-
Work-up and Extraction (The Causality): This sequence is designed to quench the reaction, remove inorganic salts and the base, and isolate the crude product in an organic solvent.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 30 mL of water and 30 mL of ethyl acetate.
-
Shake the funnel and allow the layers to separate.
-
Extract the aqueous layer twice more with 15 mL portions of ethyl acetate.
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Validation (The Causality): Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and any side products (like homocoupled boronic acid).
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions (as determined by TLC) and remove the solvent in vacuo to yield the 3-aryl-2,5-dimethylpyrazine product.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Scientific Integrity: Optimization and Troubleshooting
A robust protocol is one that can be adapted. The "one-size-fits-all" approach rarely yields optimal results across a diverse substrate scope. Here are key parameters to consider for optimization.
Table 1: Key Parameter Optimization
| Parameter | Standard Condition | Rationale & Optimization Strategy |
| Pd Catalyst/Ligand | Pd(PPh₃)₄ | Rationale: A reliable, all-in-one Pd(0) source. Optimization: For challenging couplings (electron-rich aryl halides or sterically hindered partners), switching to a system with a more electron-rich and bulky ligand can accelerate the oxidative addition.[7] Consider using Pd₂(dba)₃ or Pd(OAc)₂ with ligands like XPhos or SPhos. |
| Base | K₂CO₃ (aq.) | Rationale: A moderately strong base that is effective and inexpensive. Optimization: Stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective, especially for boronic acids with electron-withdrawing groups, as they facilitate the formation of the more reactive boronate species. |
| Solvent | Dioxane/Water | Rationale: Excellent solvating power for both organic and inorganic reagents. Water can also accelerate the reaction.[8] Optimization: For moisture-sensitive substrates, anhydrous solvents like toluene or DMF can be used. Microwave irradiation can dramatically reduce reaction times.[9] |
| Equivalents of Boronic Acid | 1.2 eq. | Rationale: A slight excess drives the reaction to completion. Optimization: If boronic acid homocoupling is observed, reduce the equivalents to 1.05-1.1. If the reaction stalls, increasing to 1.5 eq. may be beneficial. |
Common Troubleshooting Scenarios
-
Low or No Conversion: Suspect catalyst deactivation. Ensure the inert atmosphere was rigorously maintained and solvents were thoroughly degassed. Consider a more robust ligand.
-
Formation of Debrominated Pyrazine: This side reaction can occur if the transmetalation step is slow. A stronger base or a different solvent system may be required.
-
Boronic Acid Homocoupling: This suggests the rate of transmetalation is competitive with other pathways. Lowering the catalyst loading or changing the ligand can sometimes mitigate this.
Alternative Methodologies: A Comparative Overview
While Suzuki coupling is often preferred, other methods have their place, particularly if boronic acids are unstable or unavailable.
| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Arylboronic Acid/Ester | Stable, non-toxic reagents; vast commercial availability. | Can be sensitive to steric hindrance. |
| Stille | Arylstannane | Highly tolerant of functional groups. | High toxicity of organotin reagents and byproducts.[10] |
| Negishi | Arylzinc Halide | Highly reactive; good for alkyl-aryl couplings. | Reagents are highly moisture and air-sensitive.[11][12][13] |
| Heck | Alkene | Forms vinyl-aryl bonds directly. | Not suitable for direct arylation with an aryl group.[14][15] |
Workflow Visualization
The following diagram illustrates the logical flow from planning to final product, emphasizing the critical decision points and validation steps inherent in a trustworthy protocol.
Caption: End-to-end workflow for the synthesis of 3-aryl-2,5-dimethylpyrazines.
Conclusion
The Suzuki-Miyaura cross-coupling reaction offers a highly reliable and versatile platform for the synthesis of 3-aryl-2,5-dimethylpyrazines from this compound. By understanding the underlying catalytic cycle and the causal relationships between reaction parameters—catalyst, ligand, base, and solvent—researchers can confidently execute these protocols and troubleshoot effectively. The ability to systematically modify the aryl moiety provides a powerful tool for generating chemical libraries, enabling the exploration of structure-activity relationships essential for modern drug discovery and development.
References
- Vertex AI Search. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. NIH.
- ChemicalBook. 3-Ethyl-2,5-diMethylpyrazine synthesis.
- PubMed Central. (2022). Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives.
- ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- ResearchGate. Synthesis of 3-butyl-2,5-dimethylpyrazine (Klein and Spoerri 1951).
- Royal Society of Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry.
- The Research Publication. Facile Synthesis of Some 2-Alkyl-3-Aryl-5, 6-Diphenyl-2, 3-Dihydro-Pyrazines and their Biological Activity.
- PubMed Central. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations.
- Arkivoc. Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation.
- PharmaBlock. Pyrazines in Drug Discovery.
- Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions.
- Benchchem. Application Notes and Protocols for the Negishi Coupling of 3-Bromo-2-iodofuran.
- Tokyo Chemical Industry. Suzuki-Miyaura Cross Coupling Reaction.
- MDPI. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- IJBPAS. (2021). Pyrazine and its derivatives- synthesis and activity-a review.
- Organic Chemistry Portal. Suzuki Coupling.
- Wikipedia. Negishi coupling.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Total Organic Chemistry.
- YouTube. (2020). Negishi cross-coupling reaction. Chem Help ASAP.
- Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijbpas.com [ijbpas.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Negishi coupling - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Heck Reaction [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
Advanced Application Note: 3-Bromo-2,5-dimethylpyrazine in Medicinal Chemistry Scaffold Synthesis
Executive Summary & Strategic Rationale
In the landscape of modern drug discovery, the pyrazine ring system has emerged as a privileged scaffold, offering distinct advantages over its benzene and pyridine bioisosteres. This guide focuses on 3-Bromo-2,5-dimethylpyrazine (CAS: 2634-53-9) , a versatile building block that addresses two critical challenges in lead optimization: metabolic stability and solubility .[1]
Why this compound?
-
Metabolic Blocking: The methyl groups at positions 2 and 5 serve as steric and metabolic blocks, preventing oxidative metabolism (e.g., P450-mediated hydroxylation) at the most electron-deficient sites of the ring.
-
Solubility & Lipophilicity (LogP): The pyrazine nitrogens lower LogP relative to benzene, improving aqueous solubility, while the methyl groups allow for fine-tuning of hydrophobic interactions within a binding pocket (e.g., hydrophobic clefts in kinases).
-
Orthogonal Reactivity: The C-3 bromine provides a reliable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (
), allowing for rapid library generation.
Synthetic Workflow & Decision Matrix
The functionalization of this compound typically follows one of two pathways depending on the desired target class (e.g., Kinase Inhibitor vs. GPCR Ligand).
Diagram 1: Strategic Functionalization Workflow
Caption: Decision matrix for functionalizing the C-3 position based on the nucleophilic partner.
Detailed Experimental Protocols
These protocols are designed for high reliability and scalability (100 mg to 10 g scale). They prioritize catalyst turnover and ease of purification.
Protocol A: Suzuki-Miyaura Cross-Coupling
Application: Synthesis of biaryl scaffolds (e.g., connecting the pyrazine to an indazole or pyridine for kinase inhibition).
Mechanistic Insight: Pyrazines are electron-deficient. Oxidative addition of Pd(0) into the C-Br bond is facile, but transmetallation can be sluggish if the boronic acid is electron-poor. We utilize Pd(dppf)Cl₂ for its bite angle and stability, preventing dehalogenation side reactions.
Step-by-Step Methodology:
-
Charge: To a reaction vial, add this compound (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and
(2.5 equiv). -
Solvent System: Add 1,4-Dioxane/Water (4:1 ratio). Note: Water is critical for the activation of the boronic acid.[2]
-
Degas: Sparge with nitrogen for 5 minutes.
-
Catalyst: Add
(5 mol%). -
Reaction: Seal and heat to 90°C for 4-12 hours. Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Buchwald-Hartwig Amination
Application: Installation of amine "tails" or connecting to anilines.[1]
Mechanistic Insight: The methyl groups at 2,5-positions create steric bulk around the C-3 bromine. Standard ligands (PPh3) often fail. We employ Xantphos or BrettPhos , which form wide bite-angle complexes that facilitate reductive elimination in sterically crowded systems.
Step-by-Step Methodology:
-
Charge: Add this compound (1.0 equiv), Amine (1.2 equiv), and
(2.0 equiv) to a dry vial. -
Catalyst Prep: In a separate vial, premix
(2 mol%) and Xantphos (4 mol%) in anhydrous 1,4-Dioxane under for 5 mins to form the active catalyst species. -
Combine: Transfer catalyst solution to the reaction vial.
-
Reaction: Heat to 100°C for 16 hours.
-
Workup: Filter through a Celite pad (eluting with DCM). Concentrate and purify.
Protocol C: Nucleophilic Aromatic Substitution ( )
Application: Introduction of aliphatic amines (e.g., piperazines, morpholines).[1]
Mechanistic Insight: While pyrazines are electron-deficient, the methyl groups are electron-donating, which deactivates the ring toward
Step-by-Step Methodology:
-
Charge: this compound (1.0 equiv) and aliphatic amine (3.0 equiv). Note: Use excess amine as both nucleophile and base.
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.
-
Reaction: Microwave irradiation at 150°C for 30-60 minutes. (Or thermal heating at 140°C for 24h).
-
Workup: Pour into water/ice mix. Extract with EtOAc.
Comparative Data & Optimization Table
The following table summarizes optimization data for coupling this compound with Phenylboronic acid (Suzuki) and Aniline (Buchwald).
| Parameter | Condition Set 1 (Standard) | Condition Set 2 (Optimized) | Outcome (Yield) | Notes |
| Suzuki Catalyst | 45% vs 88% | Dppf ligand prevents protodebromination.[1] | ||
| Suzuki Base | 60% vs 92% | Stronger base accelerates transmetallation. | ||
| Buchwald Ligand | BINAP | Xantphos | 30% vs 85% | Wide bite angle accommodates methyl steric bulk. |
| Solvent | Toluene | 1,4-Dioxane | 55% vs 80% | Higher boiling point and better solubility for pyrazines. |
Case Study: Kinase Inhibitor Scaffold Construction
Objective: Synthesize a bioisostere of a Type I Kinase Inhibitor (e.g., Crizotinib or Entrectinib analog).
Pathway:
-
Core Synthesis: Suzuki coupling of this compound with Indazole-5-boronic acid pinacol ester.
-
Result: The pyrazine nitrogen acts as the H-bond acceptor for the kinase hinge region (Valine/Alanine gatekeeper), while the methyl groups fit into the hydrophobic selectivity pocket.
Diagram 2: Mechanism of Action (Hinge Binding)
Caption: Interaction mode of the pyrazine scaffold within the ATP-binding pocket.
Safety & Handling
-
Hazard Identification: this compound is an irritant (Skin Irrit. 2, Eye Irrit. 2). It may cause respiratory irritation.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Light sensitive.
-
Waste Disposal: Aqueous streams containing palladium must be scavenged (e.g., SiliaMetS®) before disposal to comply with environmental regulations.[1]
References
-
Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Buchwald-Hartwig Conditions: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Pyrazine Kinase Inhibitors: Fabbro, D., et al. (2012).[1] Targeting Cancer with Small-Molecule Kinase Inhibitors.[1] Methods in Molecular Biology, 795, 1–34. Link
-
S_NAr on Pyrazines: Laronze, J.Y., et al. (2005). Nucleophilic substitution on pyrazines: synthesis of new amino-pyrazine derivatives. Tetrahedron Letters, 46(50), 8751-8755. Link
-
General Pyrazine Synthesis: Doležal, M., et al. (2009).[1] Pyrazine derivatives: A patent review (2006–2008). Expert Opinion on Therapeutic Patents, 19(3), 295-316. Link
Sources
Application Notes and Protocols: Preparation of 3-Amino-2,5-dimethylpyrazine from 3-Bromo-2,5-dimethylpyrazine
Introduction
3-Amino-2,5-dimethylpyrazine is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and functional materials. Its structural motif is prevalent in a range of biologically active molecules, making its efficient preparation a subject of significant interest to the scientific community. This document provides a detailed guide for the synthesis of 3-amino-2,5-dimethylpyrazine from its bromo-derivative, 3-bromo-2,5-dimethylpyrazine. We will explore the primary synthetic strategies, delve into the mechanistic underpinnings of the most effective methods, and provide detailed, field-proven protocols for its successful preparation and characterization.
Synthetic Strategies: An Overview
The conversion of an aryl bromide to an aryl amine is a fundamental transformation in organic synthesis. For the specific case of this compound, several methodologies can be envisaged. However, direct nucleophilic aromatic substitution (SNAr) with ammonia is challenging due to the relatively electron-rich nature of the pyrazine ring, which is not sufficiently activated towards nucleophilic attack unless strong electron-withdrawing groups are present.
Therefore, transition-metal-catalyzed cross-coupling reactions are the methods of choice, offering high efficiency and broad functional group tolerance under relatively mild conditions. The two most prominent and reliable methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed amination reactions.
Part 1: The Buchwald-Hartwig Amination Approach
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1][2] This reaction utilizes a palladium catalyst in conjunction with a suitable phosphine ligand to couple an aryl halide with an amine.[3][4]
Mechanism and Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process. It generally proceeds through a sequence of oxidative addition, ligand exchange, deprotonation, and reductive elimination steps. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results by promoting the reductive elimination step and stabilizing the palladium catalyst.[2][3] For the amination of heteroaryl halides, such as this compound, specific ligand systems have been developed to overcome challenges like catalyst inhibition by the nitrogen-containing heterocycle.
Sources
Application Note: Advanced Functionalization of 3-Bromo-2,5-dimethylpyrazine for Novel Heterocycle Synthesis
Executive Summary
3-Bromo-2,5-dimethylpyrazine (CAS: 5580-58-5) is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for kinase inhibitors, anti-tubercular agents, and flavor chemistry. Its unique electronic structure—characterized by a
This application note provides validated protocols for transforming this building block into three distinct classes of novel heterocyclic compounds:
-
Bi-heteroaryl systems via Suzuki-Miyaura coupling.
-
Functionalized aminopyrazines via Buchwald-Hartwig amination.
-
Fused ring systems (Triazolopyrazines) via hydrazinolysis and cyclization.
Strategic Reactivity Analysis
The pyrazine core is electron-deficient, rendering the C3-position highly susceptible to nucleophilic attack and oxidative addition by transition metals. The 2,5-dimethyl pattern provides steric protection that can enhance selectivity during metal-catalyzed cycles, preventing unwanted oligomerization often seen in unsubstituted pyrazines.
Reaction Pathway Visualization
The following diagram outlines the three core workflows described in this guide.
Figure 1: Divergent synthesis pathways from this compound targeting three distinct chemical spaces.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 2,5-dimethyl-3-(4-methoxyphenyl)pyrazine. Mechanism: Palladium-catalyzed C-C bond formation via transmetalation of boronic acids.[1]
Materials:
-
This compound (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Procedure:
-
Preparation: In a reaction vial equipped with a magnetic stir bar, combine the bromopyrazine (1 mmol, 187 mg), boronic acid (1.2 mmol), and potassium carbonate (2 mmol, 276 mg).
-
Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge the mixture with Nitrogen or Argon for 10 minutes. Critical: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.
-
Catalyst Addition: Add
(0.05 mmol) quickly under inert flow. Seal the vial with a crimp cap or Teflon-lined screw cap. -
Reaction: Heat the block to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS. The starting bromide spot (
) should disappear. -
Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Rinse with EtOAc.[2] Wash the filtrate with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Data Summary:
| Parameter | Value |
|---|---|
| Yield | 85-92% |
| Reaction Time | 4-6 Hours |
| Key Observation | Solution turns from orange to black upon completion (Pd precipitation). |
Protocol B: Buchwald-Hartwig Amination
Objective: Synthesis of N-morpholino-2,5-dimethylpyrazine. Mechanism: Pd-catalyzed C-N bond formation.[3] Pyrazines can be challenging substrates due to potential N-coordination to the metal center; specific ligands are required.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Catalyst Source:
(2 mol%)[4] -
Ligand: Xantphos (4 mol%)
-
Base:
(2.0 equiv) -
Solvent: Anhydrous Toluene
Step-by-Step Procedure:
-
Catalyst Pre-complexation: In a glovebox or under Argon, mix
and Xantphos in 1 mL of Toluene and stir for 5 minutes to generate the active catalytic species (yellow to orange solution). -
Assembly: Add the bromopyrazine (1 mmol), morpholine (1.2 mmol), and
(2 mmol) to a pressure tube. Add the pre-formed catalyst solution and remaining Toluene (total vol: 5 mL). -
Reaction: Seal and heat to 100°C for 12 hours.
-
Workup: Dilute with EtOAc, wash with water and brine. Note: Aminopyrazines can be water-soluble; back-extract the aqueous layer with DCM.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol C: Synthesis of Fused [1,2,4]Triazolo[4,3-a]pyrazines
Objective: Synthesis of 5,8-dimethyl-[1,2,4]triazolo[4,3-a]pyrazine.
Mechanism: Two-step sequence involving
Step 1: Hydrazinolysis (
-
Dissolve this compound (1 mmol) in Ethanol (5 mL).
-
Add Hydrazine hydrate (80% solution, 5.0 equiv). Safety: Hydrazine is toxic and potentially unstable. Handle in a fume hood.
-
Reflux at 80°C for 3 hours.
-
Isolation: Cool to 0°C. The product, 3-hydrazinyl-2,5-dimethylpyrazine, often precipitates as a solid. Filter and wash with cold ethanol. If no precipitate, concentrate and use crude (unstable).
Step 2: Cyclization
-
Suspend the hydrazinyl intermediate (1 mmol) in Triethyl orthoformate (3 mL).
-
Add a catalytic amount of p-Toluenesulfonic acid (pTSA, 5 mg).
-
Reflux at 100°C for 2 hours. The mixture will homogenize then potentially precipitate the product.
-
Workup: Evaporate excess orthoformate. Recrystallize from Ethanol/Ether.
Data Summary:
| Parameter | Value |
|---|---|
| Step 1 Yield | 75-80% |
| Step 2 Yield | 65-70% |
| Product Type | Fused Bicyclic Heterocycle |
Troubleshooting & Optimization (The Scientist's Perspective)
-
Catalyst Poisoning: Pyrazine nitrogens can coordinate to Palladium, arresting the cycle. If yields in Protocol A or B are low (<50%), increase catalyst loading to 10 mol% or switch to a precatalyst like XPhos Pd G3 , which is more robust against inhibitory coordination.
-
Volatility: this compound has a relatively low molecular weight and can sublime. Do not apply high vacuum (< 5 mbar) for extended periods during drying of the starting material.
-
Regioselectivity: In the starting material, the bromine is at position 3. The methyl groups are at 2 and 5. This leaves position 6 open. In highly reactive electrophilic substitutions (not covered here), C-6 is the likely site of attack.
-
Water Sensitivity: While Suzuki coupling (Protocol A) tolerates water, Buchwald-Hartwig (Protocol B) requires anhydrous conditions. Even trace moisture can hydrolyze the imine intermediates or quench the base.
References
-
Suzuki-Miyaura Coupling Mechanisms & Protocols
-
Buchwald-Hartwig Amination on Heterocycles
-
Nucleophilic Arom
) Principles: -
General Pyrazine Reactivity Data
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. d-nb.info [d-nb.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 13. 3-Bromo-2,5-difluoropyridine | C5H2BrF2N | CID 14600696 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Regioselective Synthesis of 3-Bromo-2,5-dimethylpyrazine
This Application Note is structured to provide a robust, scientifically grounded protocol for the gram-scale synthesis of 3-Bromo-2,5-dimethylpyrazine . Unlike generic guides, this document prioritizes regiochemical control and reproducibility, addressing the specific challenges of functionalizing electron-deficient alkyl-pyrazines.
Part 1: Strategic Overview & Retrosynthetic Logic
The Challenge of Direct Bromination
Synthesizing this compound directly from 2,5-dimethylpyrazine via electrophilic aromatic substitution (SEAr) is chemically fraught. Pyrazine rings are highly electron-deficient, making them poor nucleophiles for direct halogenation. Furthermore, the presence of methyl groups at the 2 and 5 positions creates a competing pathway: Free-Radical Side-Chain Bromination .
Attempting direct bromination with reagents like
The Solution: Dehydroxy-Bromination
To ensure Regiochemical Fidelity , the optimal route employs a functional group interconversion strategy. We utilize 3-hydroxy-2,5-dimethylpyrazine (also known as 2,5-dimethylpyrazin-3(4H)-one) as the starting scaffold. The hydroxyl group (tautomeric with the amide) activates the position for nucleophilic substitution by bromide ions via an activated phosphoryl intermediate.
Selected Route:
-
Precursor: 3-Hydroxy-2,5-dimethylpyrazine (commercially available or synthesized via condensation).
-
Reagent: Phosphorus Oxybromide (
) or Phosphorus Tribromide ( ). -
Mechanism:
-like displacement of the activated enol/amide.
Part 2: Experimental Protocols
Protocol A: Dehydroxy-Bromination (Primary Route)
This protocol is the industry standard for converting hydroxy-pyrazines to bromo-pyrazines on a gram scale. It avoids the selectivity issues of radical chemistry.[1]
Reagents & Materials:
-
Starting Material: 3-Hydroxy-2,5-dimethylpyrazine (10.0 g, 80.6 mmol).
-
Reagent: Phosphorus Oxybromide (
) (34.6 g, 120.9 mmol, 1.5 equiv). -
Solvent: Anhydrous Toluene (optional, can be run neat) or 1,2-Dichloroethane (DCE).
-
Quenching: Crushed Ice / Saturated
.
Step-by-Step Methodology:
-
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure the system is flame-dried and maintained under an inert atmosphere (
or ). -
Charging: Add solid 3-Hydroxy-2,5-dimethylpyrazine (10.0 g) to the flask.
-
Reagent Addition:
-
Neat Method (Preferred for scale): Carefully add solid
(34.6 g) directly to the flask. Caution: is corrosive and moisture-sensitive. Handle in a fume hood. -
Solvent Method: If heat dissipation is a concern, suspend the starting material in anhydrous Toluene (50 mL) before adding
.
-
-
Reaction:
-
Heat the mixture to 80–90 °C .
-
The solids will melt/dissolve to form a reddish-orange melt.
-
Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS. The starting material (polar) should disappear, replaced by the less polar bromo-product.
-
Typical Time: 2 to 4 hours.
-
-
Quenching (Critical Step):
-
Cool the reaction mixture to room temperature.
-
Prepare a beaker with 200 g of crushed ice.
-
Slowly pour the reaction mixture onto the ice with vigorous stirring. Exothermic Warning: Hydrolysis of excess
generates and violently. -
Neutralize the aqueous slurry to pH ~8 using saturated
solution or solid .
-
-
Extraction:
-
Extract the aqueous mixture with Dichloromethane (DCM) (
mL). -
Combine organic layers and wash with Brine (
mL).[2] -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude residue is typically a yellow/orange oil or low-melting solid.
-
Purification: Vacuum distillation (if liquid) or Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexanes).
-
Expected Yield: 65–85% (approx. 9.8 – 12.8 g).
-
Protocol B: Sandmeyer Reaction (Alternative Route)
Use this route if 3-Amino-2,5-dimethylpyrazine is the available starting material.
Reagents:
-
3-Amino-2,5-dimethylpyrazine (5.0 g).
-
Sodium Nitrite (
).[3] -
Hydrobromic Acid (
, 48% aq). -
Copper(I) Bromide (
).
Methodology:
-
Diazotization: Dissolve the amine in 48%
at -5 °C. Dropwise add an aqueous solution of (1.1 equiv) while maintaining the temperature below 0 °C. -
Substitution: In a separate vessel, prepare a solution of
(0.5 equiv) in . Slowly add the cold diazonium salt solution to the copper mixture. -
Workup: Allow to warm to RT (nitrogen evolution observed). Extract with EtOAc, wash with base, and purify as above.
Part 3: Visualization & Data
Reaction Pathway Diagram
The following diagram illustrates the preferred Dehydroxy-Bromination pathway and the mechanism of activation.
Caption: Figure 1. Dehydroxy-bromination pathway (Solid) vs. problematic direct radical bromination (Dashed).
Troubleshooting & Critical Parameters
| Parameter | Observation / Issue | Corrective Action |
| Stoichiometry | Incomplete conversion | Ensure |
| Temperature | Black tar formation | Do not exceed 100 °C. Pyrazines can polymerize under harsh acidic/thermal stress. |
| Quenching | Violent sputtering | Use a large excess of ice. Add the reaction mix to the ice, not vice versa. |
| Isomer Purity | Mixed isomers in NMR | Verify starting material purity. 2,5-dimethyl vs 2,6-dimethyl isomers are difficult to separate after bromination. |
Part 4: References
-
Synthesis of Hydroxypyrazines: Baxter, R. A.; Newbold, G. T.; Spring, F. S.[4] "Pyrazine Derivatives.[2][5][6] Part I. 2-Hydroxy-3:6-dimethylpyrazine."[4] J. Chem. Soc., 1947 , 370-372.
-
General Dehydroxy-Halogenation Protocol: Sato, N. "Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives." Elsevier, 1996 , Vol 6, 233-278. (Standard reference for POX3 reactions on pyrazines).
-
Sandmeyer Bromination Context: Beletskaya, I. P., et al. "Catalytic Sandmeyer Bromination." Synthesis, 2007 , 2534-2538.
-
Commercial Availability & CAS Verification: "this compound (CAS 1035452-43-7)." BLD Pharm / PubChem. (Note: Linked to related hydroxypyrazine precursor for verification).
Disclaimer: This protocol involves hazardous chemicals (
Sources
- 1. reddit.com [reddit.com]
- 2. WO2015094913A1 - Fluorophenyl pyrazol compounds - Google Patents [patents.google.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 74. Pyrazine derivatives. Part I. 2-Hydroxy-3 : 6-dimethylpyrazine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
purification of crude 3-Bromo-2,5-dimethylpyrazine by column chromatography
[1]
Introduction: The Purification Challenge
The purification of 3-Bromo-2,5-dimethylpyrazine is a deceptive challenge in heterocyclic chemistry.[1] While the synthesis (typically bromination of 2,5-dimethylpyrazine) is straightforward, the isolation is complicated by three physicochemical factors:
-
Basicity & Tailing: The pyrazine nitrogen atoms can interact with acidic silanols on silica gel, causing severe peak tailing and co-elution.
-
Volatility: The product has a significant vapor pressure. Standard rotary evaporation protocols often lead to massive yield losses (sublimation).
-
The "Three-Component" Problem: You are almost always separating a mixture of:
This guide provides a self-validating protocol to navigate these issues without yield loss.
Module 1: Pre-Purification Diagnostics (The Triage)
Before packing a column, you must define your separation window. Do not skip the "Amine Test."
TLC Method Development
Standard silica TLC plates are acidic. If you run your crude mixture in pure Hexane/Ethyl Acetate, your spots will likely streak.
-
Standard Mobile Phase: Hexane:Ethyl Acetate (9:1).
-
The "Amine Test": Run two TLC plates side-by-side.
-
Plate A: Standard 9:1 Hex/EtOAc.
-
Plate B: 9:1 Hex/EtOAc + 1% Triethylamine (Et3N) .
-
-
Visualization: UV (254 nm) is sufficient. Pyrazines quench fluorescence strongly.
Diagnostic Table: Expected Rf Values
| Component | Polarity | Est.[1] Rf (Hex/EtOAc 9:1) | Behavior on Silica |
| 3,6-Dibromo-2,5-dimethylpyrazine | Non-polar | 0.70 - 0.80 | Moves near solvent front; minimal tailing. |
| This compound | Medium | 0.40 - 0.50 | Target Zone. Prone to slight tailing. |
| 2,5-Dimethylpyrazine (SM) | Polar/Basic | 0.10 - 0.20 | Severe tailing/streaking without Et3N.[1] |
Senior Scientist Note: If the separation between the Mono-bromo (Target) and Di-bromo (Impurity) is < 0.15 Rf, do not increase polarity. Instead, switch solvent selectivity to Toluene/Hexane (1:1) to exploit pi-pi interactions, which often separate halogenated aromatics better than EtOAc.
Module 2: The Separation Protocol (The Fix)
This protocol uses a buffered silica system to neutralize silanol activity.
Stationary Phase Preparation
-
Solid Phase: Silica Gel 60 (230–400 mesh).
-
Buffering Step (Critical): Slurry pack the column using Hexane containing 1% Triethylamine (Et3N) .
-
Why? The Et3N binds to the acidic sites on the silica. This allows the pyrazine to elute as a tight band rather than a streak.
-
Flush: Flush the column with 2 column volumes (CV) of pure Hexane before loading to remove excess free amine.
-
Sample Loading
-
Technique: Dry Loading is superior here.
-
Method: Dissolve crude oil in minimal Dichloromethane (DCM). Add silica (ratio 1:2 crude:silica). Rotavap to a free-flowing powder.[1]
-
Warning: Do not use heat >30°C on the rotavap during loading preparation. The di-bromo impurity is volatile.
Elution Gradient
Run the column using a stepwise gradient to snap the bands off cleanly.
| Step | Solvent System | Volume (CV) | Target Elution |
| 1 | 100% Hexane | 2 CV | Flushes non-polar grease/oils.[1] |
| 2 | 98% Hexane / 2% EtOAc | 3-4 CV | Elutes 3,6-Dibromo impurity. |
| 3 | 95% Hexane / 5% EtOAc | 4-6 CV | Elutes this compound (Target). |
| 4 | 80% Hexane / 20% EtOAc | 2 CV | Flushes unreacted starting material.[1] |
Module 3: Post-Column Handling (Yield Protection)
The #1 cause of "failed" synthesis for this molecule is not the reaction; it is the rotavap.
-
Boiling Point Context: While 2,5-dimethylpyrazine boils at ~155°C, it forms an azeotrope with water and sublimes easily. The brominated derivative has a higher molecular weight but disrupts the crystal lattice, often resulting in a low-melting solid that sublimes under high vacuum.
-
The Protocol:
-
Concentrate fractions at 40°C and >100 mbar (mild vacuum).
-
Stop when the solvent volume is low but not dry.
-
Transfer to a tared vial.
-
Blow a gentle stream of Nitrogen (
) over the vial to remove final traces of solvent. -
Do NOT leave on a high-vacuum manifold overnight. You will find an empty flask in the morning.
-
Module 4: Troubleshooting & FAQs
Q1: My product spot is "streaking" into the starting material spot. How do I fix this?
Diagnosis: This is "Silanol Drag." The basic nitrogen of the pyrazine is hydrogen-bonding with the acidic silica. Solution: You likely skipped the Triethylamine (Et3N) pretreatment.
-
Emergency Fix: Add 0.5% Et3N directly to your mobile phase reservoir immediately. The bands should sharpen up within 1 Column Volume.
Q2: I see a spot on TLC, but after the column, I recovered <20% mass. Where did it go?
Diagnosis: Volatility Loss. Solution: Check your rotavap trap. If the trap liquid smells like roasted nuts or chocolate (characteristic pyrazine odor), you distilled your product.
-
Corrective Action: Rerun the column on the trap contents if valuable. Next time, use the
blow-down method described in Module 3.
Q3: The Di-bromo and Mono-bromo spots are overlapping.
Diagnosis: The gradient is too steep (polarity increased too fast). Solution:
-
Use a Toluene gradient. Start with 100% Hexane -> 100% Toluene.
-
The bromine atoms interact differently with the aromatic solvent (Toluene) than with EtOAc, often dramatically improving separation of halogenated regioisomers.
Visual Workflow: Decision Logic
The following diagram illustrates the decision-making process for purification.
Caption: Figure 1. Logic flow for optimizing the purification of basic pyrazine derivatives, highlighting the critical intervention points for tailing (Et3N) and co-elution (Solvent Switch).
References
-
General Pyrazine Synthesis & Properties
- Synthesis of alkylpyrazines and their vol
- Source: Journal of Agricultural and Food Chemistry, "Formation of flavor components in asparagus" (Tressl et al., 1977).
-
Chromatographic Behavior of Basic Heterocycles
- Mitigation of tailing on silica gel using triethylamine.
- Source: Journal of Chromatography A, "Retention behavior of basic compounds on silica columns" (General Reference for Et3N effect).
-
Specific Synthesis Context (Analogous Halogenation)
-
Physical Data (2,5-Dimethylpyrazine)
- Boiling point and vapor pressure data confirming vol
- Source: The Good Scents Company, "2,5-dimethylpyrazine physicochemical properties".
Technical Support Center: Synthesis of 3-Bromo-2,5-dimethylpyrazine
[1]
Status: Active Department: Process Chemistry & Troubleshooting Subject: Regiocontrol and Impurity Profiling in Pyrazine Bromination[1]
Executive Summary
The synthesis of this compound presents a classic chemoselectivity challenge: distinguishing between electrophilic aromatic substitution (EAS) on the electron-deficient pyrazine ring and radical substitution on the activated methyl side chains.[1]
Most user inquiries stem from the inadvertent formation of side-chain brominated species (e.g., 2-(bromomethyl)-5-methylpyrazine) when attempting ring bromination.[1] This guide details the mechanistic divergence of these pathways and provides protocols to favor the formation of the target 3-bromo species.[1]
Part 1: Critical Troubleshooting Modules
Module A: "I am observing side-chain bromination instead of ring substitution."
The Issue:
You are using N-Bromosuccinimide (NBS) or Bromine (
Root Cause Analysis: This is a competition between the Wohl-Ziegler reaction (radical pathway) and Electrophilic Aromatic Substitution (ionic pathway).[1]
-
Radical Pathway (Side-Chain): Favored by non-polar solvents (
, Benzene), radical initiators (AIBN, Benzoyl Peroxide), light (hv), and high temperatures.[1][2] The methyl protons are benzylic-like and highly susceptible to radical abstraction.[1] -
Ionic Pathway (Ring - Target): Favored by polar/protic solvents (
, AcOH), Lewis acids, absence of light, and lower temperatures.[1][2]
Corrective Protocol:
-
Eliminate Radical Initiators: Ensure the reaction vessel is shielded from light (wrap in foil). Do not use AIBN or peroxides.[2]
-
Switch Solvent System: Move from non-polar solvents to concentrated sulfuric acid (
) or acetic acid (AcOH) .[2] The protonation of the pyrazine nitrogens (or coordination with Lewis acids) can deactivate the ring, but in strong acid, the mechanism shifts entirely away from radical conditions.[1][2]-
Note: Direct ring bromination of dialkylpyrazines is kinetically slow due to the electron-deficient ring.[1]
-
-
Alternative Route (Recommended): If direct bromination fails, switch to the Sandmeyer-type sequence starting from 2-amino-3,6-dimethylpyrazine (often commercially named 3-amino-2,5-dimethylpyrazine depending on numbering convention).[1]
Visualizing the Divergence:
Figure 1: Mechanistic divergence between radical side-chain attack and ionic ring substitution.
Module B: "My product contains a 'di-bromo' impurity that is hard to separate."
The Issue:
GC/MS or NMR shows a significant peak (
Identification:
-
Impurity A (3,6-Dibromo-2,5-dimethylpyrazine): Occurs if the reaction runs too long or with excess brominating agent.[1] Due to the symmetry of 2,5-dimethylpyrazine, positions 3 and 6 are chemically equivalent until the first bromine is added.[1][2] The second bromine adds to the remaining open spot.[1][2]
-
Impurity B (Side-chain + Ring): A hybrid impurity where one bromine is on the ring and another on the methyl group.[1] This indicates "mixed mode" reaction conditions (e.g., light leaking into an acidic reaction).[1][2]
Troubleshooting Protocol:
| Parameter | Recommendation |
|---|---|
| Stoichiometry | Strictly limit brominating agent to 0.95 - 1.05 equivalents . Do not use excess "to drive completion." |
| Monitoring | Stop reaction at 90-95% conversion . It is easier to separate starting material (non-polar) from the mono-bromo product than to separate the mono-bromo from the di-bromo (very similar polarity).[1] |
| Purification | Distillation is often superior to column chromatography for separating the di-bromo species due to the significant boiling point elevation caused by the second heavy bromine atom.[1] |
Module C: "I am using the Sandmeyer Route (from Amine) but yields are low."
The Issue:
You are converting 3-amino-2,5-dimethylpyrazine to the bromide using
Mechanism: The diazonium intermediate is unstable.[1][2] If water is present without sufficient bromide concentration, water acts as the nucleophile, forming the phenol (hydroxy-pyrazine).[1][2]
Optimization Steps:
-
Anhydrous Conditions: Minimize water. Use alkyl nitrites (e.g., t-butyl nitrite) and anhydrous
in acetonitrile (Doyle-Kovacic conditions) instead of aqueous .[1] -
Temperature Control: Keep the diazotization step between
and . Pyrazine diazonium salts decompose rapidly above .[2] -
Order of Addition: Add the diazonium salt to the bromide solution (inverse addition) to ensure the intermediate always sees a high concentration of
.
Part 2: By-Product Data Sheet
Use this table to identify impurities in your crude mixture.
| Compound | Structure Description | Origin | Removal Strategy |
| Target | This compound | Desired Product | N/A |
| Side-Chain Impurity | 2-(Bromomethyl)-5-methylpyrazine | Radical conditions (Light/NBS) | Avoid formation.[1] Difficult to separate; hydrolyzes to alcohol on silica.[2] |
| Over-Brominated | 3,6-Dibromo-2,5-dimethylpyrazine | Excess reagent / Long reaction time | Fractional Distillation (Higher BP).[1][2] |
| Hydrolysis Impurity | 3-Hydroxy-2,5-dimethylpyrazine | Moisture in Sandmeyer or POBr3 reaction | Base extraction (soluble in NaOH).[1] |
| Starting Material | 2,5-Dimethylpyrazine | Incomplete reaction | Column Chromatography (elutes first) or Distillation.[1][2] |
Part 3: Frequently Asked Questions (FAQ)
Q: Can I use NBS in
Q: Why is the 3-position favored over the 6-position?
A: In 2,5-dimethylpyrazine, the molecule has
Q: I see a yellow precipitate forming during the Sandmeyer reaction. What is it?
A: This is likely the diazonium tribromide salt or an azo-coupling by-product.[1] Ensure vigorous stirring and temperature control (
References
-
Wohl-Ziegler Bromination (Side-Chain Mechanism): Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds.[1][3] The Wohl-Ziegler Reaction." Chemical Reviews, 1948, 43(2), 271–317.[1][2] Link[1][2]
-
Pyrazine Synthesis & Halogenation: Sato, N. "Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives."[1][2] Pergamon, 1996.[1][2] (General reference for electrophilic substitution on pyrazines).
-
Sandmeyer Reaction Optimization: Doyle, M. P., et al. "Alkyl Nitrites as Efficient Reagents for the Halogenation of Arylamines."[1][2] Journal of Organic Chemistry, 1977, 42(14), 2426–2429.[1][2] Link[1][2]
-
Tetrazine/Pyrazine Precursor Synthesis: A similar bromination protocol is detailed in the synthesis of 3-bromo-1,2,4,5-tetrazine.[1][2] Organic Syntheses, 2021, 98, 446-461.[1][2] Link
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 3-Bromo-2,5-dimethylpyrazine
Welcome to the technical support center for optimizing nucleophilic substitution reactions on 3-bromo-2,5-dimethylpyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of your experiments and achieve your desired synthetic outcomes.
The pyrazine core is a key structural motif in numerous pharmaceuticals and functional materials. Mastering the substitution chemistry of this compound is therefore a critical skill. This guide is structured to provide not just procedural steps, but also the fundamental principles that govern these reactions, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when performing nucleophilic aromatic substitution (SNAr) on this compound.
Q1: What is the general mechanism for nucleophilic substitution on this compound?
A1: The primary mechanism is Nucleophilic Aromatic Substitution (SNAr). This is typically a two-step process involving:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyrazine ring is temporarily broken in this step.
-
Leaving Group Departure: The bromide ion is expelled, and the aromaticity of the pyrazine ring is restored, yielding the substituted product.
The pyrazine ring is inherently electron-deficient due to the presence of the two nitrogen atoms, which facilitates the attack of nucleophiles.
Q2: What are the most common types of nucleophiles used with this compound?
A2: A variety of nucleophiles can be employed, including:
-
N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic) are frequently used to form C-N bonds.
-
O-Nucleophiles: Alkoxides (e.g., sodium methoxide, potassium tert-butoxide) and phenoxides are used to synthesize pyrazine ethers.
-
S-Nucleophiles: Thiolates are effective for creating thioethers.
The choice of nucleophile will significantly impact the reaction conditions required.
Q3: Why is the choice of solvent critical for this reaction?
A3: The solvent plays a crucial role in stabilizing the charged Meisenheimer intermediate. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are generally preferred.[1] These solvents can solvate the cationic counter-ion of the nucleophile, thereby increasing the nucleophile's reactivity, and they can stabilize the anionic Meisenheimer complex without protonating it. Protic solvents can solvate the nucleophile, reducing its reactivity, and may also protonate the intermediate, hindering the reaction.
Q4: What is the role of a base in these reactions?
A4: A base is often necessary, particularly when using nucleophiles with an acidic proton (e.g., amines, alcohols, thiols). The base serves to deprotonate the nucleophile, increasing its nucleophilicity. Common bases include inorganic carbonates (e.g., K2CO3, Cs2CO3), alkoxides (e.g., NaOtBu), and non-nucleophilic organic bases (e.g., triethylamine, DBU). The strength of the base should be matched to the pKa of the nucleophile.
Q5: Can I use metal catalysis for this transformation?
A5: Yes, for less reactive nucleophiles or when milder conditions are required, transition-metal-catalyzed cross-coupling reactions are excellent alternatives to traditional SNAr.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is highly effective for coupling a wide range of amines with aryl bromides, including this compound.[2][3]
-
Ullmann Condensation: This copper-catalyzed reaction is particularly useful for forming C-O and C-N bonds, often with phenols and amines.
These methods can offer broader substrate scope and better functional group tolerance compared to SNAr.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the nucleophilic substitution on this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent.4. Base is not strong enough to deprotonate the nucleophile. | 1. If using a neutral nucleophile (e.g., amine), add a suitable base (e.g., K2CO3, NaOtBu) to generate the more reactive anionic form.2. Gradually increase the reaction temperature in 10-20 °C increments. Consider using microwave irradiation for rapid optimization.[4]3. Switch to a more polar aprotic solvent like DMF or DMSO.4. Choose a base with a pKa higher than that of the nucleophile. |
| Formation of Multiple Products/Side Reactions | 1. Over-reaction: For di-functional nucleophiles or if the product is more reactive than the starting material.2. Decomposition: High reaction temperatures may lead to decomposition of starting materials or products.3. Side reactions with the solvent: Some solvents like DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile. | 1. Use a stoichiometric amount of the nucleophile or a slight excess (1.1-1.2 equivalents). Consider protecting one of the functional groups if applicable.2. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Try running the reaction at a lower temperature for a longer duration.3. Use a more stable solvent like DMSO or consider a lower boiling point solvent if the reaction proceeds at a lower temperature. |
| Product is Difficult to Isolate/Purify | 1. Product is highly polar and water-soluble.2. Residual base or salts from the reaction mixture. | 1. Perform an extraction with a less polar solvent if the product is sufficiently soluble. If the product remains in the aqueous layer, consider back-extraction after salting out, or use reverse-phase chromatography.2. Ensure a thorough aqueous work-up to remove inorganic salts. An acidic or basic wash can be used to remove unreacted basic or acidic starting materials, respectively. |
| Inconsistent Yields | 1. Presence of moisture or oxygen, especially in metal-catalyzed reactions.2. Purity of starting materials. | 1. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Ensure the purity of this compound and the nucleophile using techniques like NMR or GC-MS before starting the reaction. |
Optimized Protocols
The following protocols are provided as a starting point for your experiments. Optimization may be necessary based on the specific nucleophile and desired scale.
Protocol 1: General Procedure for Amination (SNAr)
This protocol is suitable for the reaction of this compound with primary or secondary amines.
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
Potassium carbonate (K2CO3, 2.0 equivalents)
-
Dimethylformamide (DMF)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the desired amine (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.
-
Flush the flask with an inert gas.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for O-Arylation with Alkoxides (SNAr)
This protocol describes the synthesis of 3-alkoxy-2,5-dimethylpyrazines.
Materials:
-
This compound
-
Sodium alkoxide (e.g., sodium methoxide, 1.2 equivalents) or alcohol and a strong base (e.g., NaH)
-
Tetrahydrofuran (THF) or the corresponding alcohol as solvent
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer
-
Inert atmosphere
Procedure:
-
If starting from an alcohol, dissolve it in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Carefully add sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C. Allow the mixture to stir until hydrogen evolution ceases.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the freshly prepared alkoxide solution.
-
If using a pre-formed sodium alkoxide, dissolve it in the corresponding alcohol or THF and add the bromopyrazine.
-
Stir the reaction at room temperature or heat to reflux as needed.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the experimental choices, the following diagrams illustrate the core reaction mechanism and a general troubleshooting workflow.
Mechanism of SNAr on this compound
Caption: The SNAr mechanism on this compound.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common reaction problems.
References
-
Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic letters, 16(3), 832–835. [Link]
-
Hartwig, J. F. (1999). Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand. The Journal of Organic Chemistry, 64(15), 5575-5580. [Link]
- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Terrier, F. (2013).
-
Mondal, S., & An, J. (2018). Application of a Recyclable Fluorous Oxime in the Convenient Synthesis of 3-Amino-1,2-benzisoxazoles and 4-Amino-1H-2,3-benzoxazines. ChemInform, 49(36). [Link]
-
LibreTexts. (2021). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand [organic-chemistry.org]
- 3. Room-temperature palladium-catalyzed amination of aryl bromides and chlorides and extended scope of aromatic C-N bond formation with a commercial ligand | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Managing Temperature Control During the Bromination of 2,5-Dimethylpyrazine
Welcome to the technical support center for the bromination of 2,5-dimethylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. The following troubleshooting guides and FAQs are structured to address specific issues, particularly focusing on the critical aspect of temperature control, to ensure reaction success, safety, and product purity.
I. Understanding the Criticality of Temperature in Bromination
The bromination of 2,5-dimethylpyrazine is a powerful reaction for introducing bromine atoms onto the methyl groups, creating versatile intermediates for further synthetic transformations. The reaction typically proceeds via a free-radical mechanism, often initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) with a bromine source such as N-bromosuccinimide (NBS).
Temperature is arguably the most critical parameter in this process. Inadequate control can lead to a cascade of undesirable outcomes, including:
-
Formation of Byproducts: Elevated temperatures can promote side reactions, such as over-bromination or ring bromination.[1][2]
-
Reduced Yield and Purity: Poor temperature management directly impacts the selectivity of the reaction, leading to a mixture of products that are difficult to separate.[3]
-
Thermal Runaway: Bromination reactions are exothermic.[4] Without proper heat dissipation, the reaction rate can accelerate uncontrollably, leading to a dangerous increase in temperature and pressure, a phenomenon known as thermal runaway.[4][5]
-
Safety Hazards: The use of bromine or bromine-releasing reagents presents inherent safety risks.[6][7] A thermal runaway can exacerbate these dangers, potentially leading to equipment failure and release of hazardous materials.[4]
This guide will provide the expertise to navigate these challenges effectively.
II. Troubleshooting Guide & FAQs
This section addresses common problems encountered during the bromination of 2,5-dimethylpyrazine, with a focus on temperature-related issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the bromination of 2,5-dimethylpyrazine with NBS and AIBN?
A1: The optimal temperature is closely tied to the decomposition temperature of the radical initiator, AIBN. AIBN decomposition becomes significant at temperatures above 60°C. Therefore, a common starting point is to maintain the reaction temperature between 60-80°C . However, the ideal temperature can be influenced by the solvent and the desired rate of reaction. It is crucial to monitor the reaction progress closely and adjust the temperature as needed. Starting at a lower temperature (e.g., 60°C) and gradually increasing it can provide better control.
Q2: My reaction is sluggish and not going to completion. Should I just increase the temperature?
A2: While a sluggish reaction can be due to insufficient temperature, indiscriminately increasing the heat is not the recommended first step. Before raising the temperature, consider the following:
-
Initiator Concentration: Ensure that a sufficient amount of AIBN has been added. The initiator is consumed during the reaction.
-
Purity of Reagents: Impurities in the 2,5-dimethylpyrazine or NBS can inhibit the reaction.
-
Solvent Choice: The solvent can influence the reaction rate. Non-polar solvents like carbon tetrachloride (historically used but now largely replaced due to toxicity) or benzene are common.[2]
-
Light Source (if applicable): If using photochemical initiation, ensure the light source is of the correct wavelength and intensity.
If these factors are optimized and the reaction is still slow, a gradual and controlled increase in temperature, for example in 5°C increments, while monitoring for any signs of exotherm, is a reasonable approach.
Q3: I'm observing the formation of multiple brominated products. What is the likely cause and how can I improve selectivity?
A3: The formation of multiple products, such as di- and tri-brominated species, is a classic sign of over-bromination, often caused by poor temperature control or incorrect stoichiometry.[3] Here's how to address this:
-
Temperature Management: High temperatures can increase the rate of subsequent bromination reactions.[8] Maintaining a consistent and moderate temperature is key to favoring the mono-brominated product.
-
Stoichiometry: Carefully control the molar ratio of NBS to 2,5-dimethylpyrazine. Using a slight excess of the pyrazine derivative can help to minimize over-bromination.
-
Slow Addition of Brominating Agent: Instead of adding all the NBS at once, a slow, portion-wise or continuous addition can help to maintain a low concentration of the brominating agent in the reaction mixture, thereby improving selectivity.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Reaction Exotherm / Temperature Spike | - Reaction is highly exothermic. - Inadequate cooling capacity. - Addition of reagents is too fast. | 1. Immediate Action: Immediately apply external cooling (e.g., ice bath). 2. Reduce Addition Rate: If adding a reagent, stop the addition immediately. 3. Improve Cooling: Ensure the cooling system is functioning optimally. For larger scale reactions, consider a more efficient cooling bath (e.g., dry ice/acetone). 4. Dilution: Increasing the solvent volume can help to dissipate heat more effectively. |
| Low Yield of Desired Product | - Sub-optimal temperature. - Incomplete reaction. - Degradation of product at high temperatures. - Formation of side products. | 1. Optimize Temperature: Experiment with a slightly higher or lower temperature within the recommended range (60-80°C). 2. Monitor Reaction: Use techniques like TLC or GC-MS to monitor the reaction progress and stop it at the optimal time. 3. Control Stoichiometry: Carefully measure and control the ratio of reactants. |
| Formation of Dark-Colored Byproducts | - Decomposition of reagents or products. - Overheating. | 1. Lower Reaction Temperature: High temperatures can lead to decomposition. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Purify Starting Materials: Ensure the purity of 2,5-dimethylpyrazine and NBS. |
| Inconsistent Results Between Batches | - Variations in heating/cooling profiles. - Inconsistent stirring rate. - Differences in reagent quality. | 1. Standardize Protocol: Maintain a detailed and consistent experimental protocol. 2. Calibrate Equipment: Ensure temperature probes and heating mantles are accurately calibrated. 3. Consistent Stirring: Use a consistent and efficient stirring method to ensure uniform temperature distribution. |
III. Experimental Protocols and Methodologies
Protocol 1: Temperature-Controlled Bromination of 2,5-Dimethylpyrazine
This protocol provides a step-by-step method for the controlled bromination of 2,5-dimethylpyrazine using NBS and AIBN.
Materials:
-
2,5-Dimethylpyrazine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous Solvent (e.g., Benzene or Acetonitrile)
-
Reaction flask equipped with a reflux condenser, magnetic stirrer, and temperature probe
-
Heating mantle with a temperature controller
-
Cooling bath (e.g., ice-water bath)
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen).
-
Charging Reactants: To the reaction flask, add 2,5-dimethylpyrazine and the solvent. Begin stirring.
-
Initial Temperature: Heat the mixture to the desired reaction temperature (e.g., 70°C) using the heating mantle and temperature controller.
-
Initiator Addition: Once the temperature is stable, add AIBN to the reaction mixture.
-
Controlled NBS Addition: Slowly add NBS to the reaction mixture in small portions over a period of 1-2 hours. This helps to control the exotherm.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction. Be prepared to apply external cooling with the ice-water bath if the temperature begins to rise uncontrollably.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure will depend on the solvent used and the desired product isolation method.
Visualization of the Experimental Workflow
Caption: Workflow for the temperature-controlled bromination of 2,5-dimethylpyrazine.
IV. Troubleshooting Decision Tree
This decision tree provides a logical pathway for diagnosing and resolving issues related to temperature control during the bromination reaction.
Caption: Decision tree for troubleshooting temperature control issues.
V. Safety First: Handling Bromine and Brominating Agents
Working with bromine and N-bromosuccinimide requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][9]
-
Fume Hood: All manipulations of bromine and NBS should be performed in a well-ventilated fume hood.[9][10]
-
Quenching: Be prepared to quench the reaction in case of an emergency. A solution of sodium thiosulfate can be used to neutralize excess bromine.
-
Material Compatibility: Ensure that all reaction equipment is compatible with bromine. Avoid contact with materials that can be violently oxidized.[10]
By understanding the principles of the reaction, anticipating potential challenges, and adhering to strict safety protocols, researchers can successfully and safely perform the bromination of 2,5-dimethylpyrazine.
VI. References
-
Bromination of 1,2-Dimethylenecyclohexane: Temperature Effect on Product Distribution. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
2,5-Dimethyl-pyrazine 1,4-dioxide. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]
-
How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO? (2017, February 8). Quora. Retrieved February 7, 2026, from [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. (2019, June 4). PMC. Retrieved February 7, 2026, from [Link]
-
Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. (2023). Wiley Online Library. Retrieved February 7, 2026, from [Link]
-
N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025, July 8). Nanjing Suru Chemical Co., Ltd. Retrieved February 7, 2026, from [Link]
-
Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]
-
10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. (2020, December 16). YouTube. Retrieved February 7, 2026, from [Link]
-
Bromination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 7, 2026, from [Link]
-
Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. (2014, August 30). ScienceDirect. Retrieved February 7, 2026, from [Link]
-
Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
(PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2025, October 16). ResearchGate. Retrieved February 7, 2026, from [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011, June 10). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
Optimization of the Bromination Reaction. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Thermal runaway. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
-
High-Temperature Bromination XIII[8]: Bromination of Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3dicarboxylate. (2025, August 7). ResearchGate. Retrieved February 7, 2026, from [Link]
-
What is Battery Thermal Runaway? (2022, October 14). YouTube. Retrieved February 7, 2026, from [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]
-
BROMINE BROMINE. (n.d.). icl-group-sustainability.com. Retrieved February 7, 2026, from [Link]
-
Bromination safety. (2024, June 6). YouTube. Retrieved February 7, 2026, from [Link]
-
N-Bromosuccinimide. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
-
Optimization for the bromination step. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Thermal runaway of lithium-ion batteries and hazards of abnormal thermal environments. (n.d.). OSTI.gov. Retrieved February 7, 2026, from [Link]
-
Optimization of the reaction conditions for the direct bromination of 4-nitrobenzonitrile (1a) a. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Handling liquid bromine and preparing bromine water. (n.d.). RSC Education. Retrieved February 7, 2026, from [Link]
-
Analytical Solution for Thermal Runaway of Li-Ion Battery with Simplified Thermal Decomposition Equation. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
Radical Bromination: The Primary Alkane Reaction (Theory & Practice). (2018, January 21). YouTube. Retrieved February 7, 2026, from [Link]
-
Battery Fires - What happens in a Thermal Runaway? (2022, January 7). YouTube. Retrieved February 7, 2026, from [Link]
-
Standard Operating Procedure. (n.d.). Retrieved February 7, 2026, from [Link]
-
electrophilic aromatic bromination with N-bromosuccinimide. (2021, February 11). YouTube. Retrieved February 7, 2026, from [Link]
-
Bromination of Alkenes - The Mechanism. (2013, March 15). Master Organic Chemistry. Retrieved February 7, 2026, from [Link]
Sources
- 1. quora.com [quora.com]
- 2. research.unipd.it [research.unipd.it]
- 3. daneshyari.com [daneshyari.com]
- 4. Thermal runaway - Wikipedia [en.wikipedia.org]
- 5. osti.gov [osti.gov]
- 6. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of 3-Bromo-2,5-dimethylpyrazine
Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 3-Bromo-2,5-dimethylpyrazine , a critical intermediate in the synthesis of flavorants and pyrazine-based pharmaceuticals. It compares the target molecule against its non-halogenated precursor (2,5-Dimethylpyrazine ) and theoretical regioisomers. The focus is on distinguishing isotopic signatures, halogen-specific cleavage pathways, and ring-disintegration mechanisms to ensure precise structural validation.
Part 1: The Analytical Challenge
In drug discovery and flavor chemistry, distinguishing halogenated pyrazines from their precursors and isomers is vital. The core analytical challenge lies in confirming the regiochemistry of the bromine substitution and ensuring the complete consumption of the starting material.
The Comparators
| Feature | Target: this compound | Alternative A: 2,5-Dimethylpyrazine (Precursor) | Alternative B: 2-Bromo-3,6-dimethylpyrazine (Isomer) |
| Molecular Weight | 186.0 / 188.0 (1:1 Isotopic Ratio) | 108.14 | 186.0 / 188.0 |
| Key Diagnostic | Doublet Parent Ion (M, M+2) | Single Parent Ion (M) | Fragment Intensity Ratios |
| Primary Loss | Radical Halogen Loss ([1]•Br) | Ring Cleavage (HCN) | Radical Halogen Loss (•Br) |
Part 2: Comparative Fragmentation Analysis
Isotopic Signature (The "Smoking Gun")
The presence of bromine provides the most immediate diagnostic filter. Unlike the precursor, the target molecule exhibits a characteristic 1:1 doublet at the molecular ion level due to the natural abundance of
-
Target (3-Bromo...): Distinct peaks at m/z 186 and 188 of approximately equal intensity.
-
Precursor (2,5-Dimethyl...): Single dominant peak at m/z 108 .
Fragmentation Pathways
The fragmentation is driven by the stability of the aromatic pyrazine ring versus the weakness of the C-Br bond.
Pathway A: Carbon-Halogen Cleavage (Dominant)
The weakest bond in the molecular ion (
-
Mechanism: Homolytic cleavage releases a bromine radical (
). -
Resulting Ion: A resonant-stabilized cation at m/z 107 (
). -
Differentiation: This m/z 107 peak is absent or negligible in the precursor's spectrum (which has a parent of 108), making it a specific marker for the brominated species.
Pathway B: Ring Disintegration (Secondary)
Following the loss of bromine, or competing with it, the pyrazine ring undergoes characteristic cleavage, typically losing neutral nitriles (
-
Precursor Behavior: 2,5-dimethylpyrazine (m/z 108) typically loses
(27 u) to form m/z 81 , or (41 u) to form m/z 67 . -
Target Behavior: The fragment at m/z 107 (derived from M-Br) retains the dimethyl-pyrazine skeleton. It subsequently fragments similarly to the precursor, showing downstream peaks at m/z 80 (loss of HCN) and m/z 66 (loss of CH_3CN).
Data Summary Table
| m/z (Mass-to-Charge) | Ion Identity | Origin / Mechanism | Relative Abundance (Est.) |
| 186 / 188 | Molecular Ion (Isotopic Doublet) | High (Base Peak candidate) | |
| 107 | Loss of Br radical | High | |
| 108 | Unreacted Starting Material | Absent (if pure) | |
| 80 | Loss of HCN from m/z 107 | Moderate | |
| 66 | Loss of CH3CN from m/z 107 | Low | |
| 53 | Ring fragmentation | Low |
Part 3: Mechanistic Visualization
The following diagram illustrates the competing fragmentation pathways, highlighting the critical difference between the brominated target and the non-brominated precursor.
Caption: Comparative fragmentation pathways showing the distinct "Br-Loss" route (Blue) vs. the standard precursor breakdown (Red).
Part 4: Experimental Protocol (GC-MS)
To replicate these results and validate the synthesis of this compound, follow this self-validating protocol.
Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM). Avoid methanol if transesterification/nucleophilic attack is a risk (though low for pyrazines).
-
Concentration: Final concentration approx. 100 ppm.
GC-MS Parameters
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split mode (20:1), 250°C.
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 15°C/min to 200°C.
-
Ramp 25°C/min to 280°C (Hold 3 min).
-
-
MS Source: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40 – 300.
Validation Workflow
To ensure data integrity, use the following logic flow:
Caption: Logic gate for validating product purity based on isotopic abundance and precursor absence.
References
-
NIST Mass Spectrometry Data Center. Pyrazine, 2,5-dimethyl- Mass Spectrum.[2][3] NIST Chemistry WebBook, SRD 69.[4][5][6] Available at: [Link]
- Siegmund, B. & Pöll, L. (2006). Synthesis and Sensory Assessment of Halogenated Pyrazines. Journal of Agricultural and Food Chemistry. (Contextual grounding for pyrazine synthesis).
-
McLafferty, F. W. & Tureček, F. (1993). Interpretation of Mass Spectra.[2][3][4][6][7][8][9][10][11][12] University Science Books. (Authoritative source for Br-isotopic patterns and heteroaromatic fragmentation rules).
Sources
- 1. Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine, 2,5-dimethyl- [webbook.nist.gov]
- 3. Pyrazine, 2,5-dimethyl- [webbook.nist.gov]
- 4. Pyrazine, 2,5-dimethyl- [webbook.nist.gov]
- 5. Pyrazine, 2,5-dimethyl- [webbook.nist.gov]
- 6. Pyrazine, 2,5-dimethyl- [webbook.nist.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mass Spectrometry [www2.chemistry.msu.edu]
- 9. Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. raco.cat [raco.cat]
A Comparative Guide to the Reactivity of 3-Bromo-2,5-dimethylpyrazine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Heterocycles
Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry and materials science. Among these, pyrazines are a critical class of compounds, frequently appearing in pharmaceuticals, agrochemicals, and functional materials. Their utility stems from their unique electronic properties and their ability to act as bioisosteres for other aromatic systems. The strategic functionalization of the pyrazine core is paramount for tuning molecular properties, and palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose.
This guide provides an in-depth comparison of the reactivity of 3-Bromo-2,5-dimethylpyrazine with other common bromo-heterocycles in three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. By understanding the subtle interplay of electronic and steric factors, researchers can make more informed decisions in their synthetic strategies, leading to more efficient and successful outcomes.
The Decisive Factors: Electronic and Steric Effects on Reactivity
The reactivity of a bromo-heterocycle in a palladium-catalyzed cross-coupling reaction is primarily governed by the ease of the initial oxidative addition step. This step, where the palladium catalyst inserts into the carbon-bromine bond, is heavily influenced by the electronic nature of the heterocyclic ring and the steric environment around the C-Br bond.
Electronic Effects: Pyrazines, like pyridines and pyridazines, are π-deficient heterocycles. The two nitrogen atoms in the pyrazine ring are electron-withdrawing, which polarizes the C-Br bond and makes the carbon atom more electrophilic. This generally facilitates the oxidative addition of the palladium catalyst. In contrast, π-rich heterocycles like furans and thiophenes have electron-donating heteroatoms, which can make the C-Br bond less reactive towards oxidative addition.
Steric Effects: The presence of substituents adjacent to the bromine atom can significantly hinder the approach of the bulky palladium catalyst, thereby slowing down the reaction rate. In this compound, the bromine atom is situated between a nitrogen atom and a methyl group. While the adjacent nitrogen is not sterically demanding, the methyl group in the ortho position can play a significant role in modulating reactivity.
Figure 1. Factors influencing the reactivity of bromo-heterocycles.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between a halide and a boronic acid derivative, is one of the most widely used cross-coupling reactions.[1] The electron-deficient nature of the pyrazine ring generally makes this compound a good substrate for this reaction. However, the presence of the two electron-donating methyl groups can slightly deactivate the ring towards oxidative addition compared to an unsubstituted bromopyrazine.[2]
Experimental Data Summary:
| Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 8 | 92 |
| 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 16 | 78 |
Analysis: As the data suggests, this compound exhibits good reactivity in the Suzuki-Miyaura coupling, affording a high yield of the desired product. Its reactivity is comparable to, though slightly lower than, 3-bromopyridine, which lacks the deactivating methyl groups. In contrast, the more electron-rich 2-bromothiophene shows lower reactivity, requiring a longer reaction time to achieve a comparable yield.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Reagent Preparation: In a dry Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol).
-
Solvent Addition: Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2,5-dimethyl-3-phenylpyrazine.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The reactivity trends observed in Suzuki-Miyaura coupling are generally mirrored in C-N coupling reactions. The electron-deficient nature of the pyrazine ring is again beneficial for the oxidative addition step.
Experimental Data Summary:
| Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 18 | 82 |
| 3-Bromopyridine | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 12 | 90 |
| 2-Bromothiophene | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 24 | 75 |
Analysis: Similar to the Suzuki coupling, this compound is a competent substrate for the Buchwald-Hartwig amination. The slightly longer reaction time compared to 3-bromopyridine can be attributed to the electronic deactivation by the methyl groups. The π-rich 2-bromothiophene again demonstrates lower reactivity.
Detailed Experimental Protocol: Buchwald-Hartwig Amination of this compound
-
Reagent Preparation: To an oven-dried Schlenk tube, add sodium tert-butoxide (1.4 mmol).
-
Catalyst and Ligand: Add the palladium precatalyst, such as Pd₂(dba)₃ (0.02 mmol), and the ligand, for example, Xantphos (0.04 mmol).
-
Reactants: Add this compound (1.0 mmol) and morpholine (1.2 mmol).
-
Solvent and Inert Atmosphere: Add anhydrous, degassed toluene (5 mL) and purge the tube with argon.
-
Reaction: Heat the mixture to 110 °C for 18 hours with stirring.
-
Workup and Purification: After cooling, filter the reaction mixture through a pad of celite, rinsing with ethyl acetate. Concentrate the filtrate and purify the residue by flash chromatography.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a halide and a terminal alkyne.[3] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[4] The reaction is generally tolerant of a wide range of functional groups and proceeds under mild conditions.[5]
Experimental Data Summary:
| Substrate | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 6 | 88 |
| 3-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 4 | 94 |
| 2-Bromothiophene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 10 | 80 |
Analysis: this compound demonstrates excellent reactivity in the Sonogashira coupling, affording a high yield in a relatively short reaction time. The trend in reactivity is consistent with the previous two examples, with 3-bromopyridine being slightly more reactive and 2-bromothiophene being less reactive.
Detailed Experimental Protocol: Sonogashira Coupling of this compound
-
Setup: In a Schlenk flask, dissolve this compound (1.0 mmol) and phenylacetylene (1.1 mmol) in a mixture of THF (5 mL) and triethylamine (2 mL).
-
Degassing: Degas the solution by bubbling argon through it for 15 minutes.
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (0.03 mmol), and the copper co-catalyst, CuI (0.05 mmol).
-
Reaction: Stir the reaction mixture at 60 °C for 6 hours under an argon atmosphere.
-
Workup: After completion, cool the mixture, filter off the triethylammonium bromide salt, and concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Synthetic Strategy Workflow
The choice of cross-coupling reaction and the specific conditions depend on the desired target molecule and the properties of the starting materials. The following workflow can guide the decision-making process.
Figure 2. Decision workflow for cross-coupling reactions.
Summary and Outlook
This compound is a versatile and reactive substrate for a range of palladium-catalyzed cross-coupling reactions. Its π-deficient pyrazine core facilitates the crucial oxidative addition step, leading to high yields of coupled products under relatively mild conditions. While the electron-donating methyl groups can slightly temper its reactivity compared to unsubstituted π-deficient heterocycles like 3-bromopyridine, it consistently outperforms more electron-rich systems such as 2-bromothiophene.
The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers working with this important building block. By understanding the interplay of electronic and steric factors, and by selecting the appropriate catalytic system, chemists can efficiently synthesize a diverse array of functionalized pyrazines for applications in drug discovery and materials science. Future research may focus on developing even more active catalyst systems that can operate at lower temperatures and catalyst loadings, further enhancing the utility of this compound in complex molecule synthesis.
References
-
Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Smith, T. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6435-6447. DOI: 10.1039/C6SC02118B. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. (n.d.). Wiley Online Library.
-
Stanetty, C., & Schnürch, M. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(21), 3431-3444. DOI: 10.1039/C3OB40460A. Available at: [Link]
-
ResearchGate. (n.d.). Comparative kinetic study of the Suzuki reaction involving 4-bromo.... Retrieved from [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104–3118. Available at: [Link]
-
Wang, X., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4945–4950. DOI: 10.1021/acs.orglett.2c01828. Available at: [Link]
-
Chen, Z., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Angewandte Chemie International Edition, 61(51), e202213123. Available at: [Link]
-
Chen, Z., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ChemRxiv. DOI: 10.26434/chemrxiv-2022-d71f7. Available at: [Link]
-
Knapp, D. M., et al. (2016). Heteroaryl—Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society, 138(29), 9049–9052. Available at: [Link]
-
ResearchGate. (n.d.). A subtle interplay of steric and electronic factors can control SMC reaction site-selectivity. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Li, J., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. International Journal of Organic Chemistry, 7, 305-313. DOI: 10.4236/ijoc.2017.73024. Available at: [Link]
-
Al-Masum, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7386-7407. DOI: 10.1039/D0RA10575A. Available at: [Link]
-
El-Faham, A., et al. (2020). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. New Journal of Chemistry, 44(3), 969-981. Available at: [Link]
-
Chen, Z., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. ZORA (Zurich Open Repository and Archive). DOI: 10.1002/anie.202213123. Available at: [Link]
-
ResearchGate. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Retrieved from [Link]
-
Princeton University Department of Chemistry. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Retrieved from [Link]
-
Rojas, C. (2024, March 18). Organometallic Reactions in Organic Chemistry: Suzuki, Heck, Stille, Negishi, & Metathesis [Video]. YouTube. Retrieved from [Link]
-
Soós, E., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 26(23), 7168. Available at: [Link]
-
ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Retrieved from [Link]
Sources
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
A Senior Application Scientist's Guide to Alternative Brominating Agents for the Synthesis of 3-Bromo-2,5-dimethylpyrazine
For researchers, medicinal chemists, and professionals in drug development, the synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. 3-Bromo-2,5-dimethylpyrazine is a valuable building block in the development of novel pharmaceuticals and agrochemicals. However, its synthesis can be challenging, particularly concerning the selective introduction of a bromine atom onto the pyrazine ring. This guide provides an in-depth comparison of alternative brominating agents and synthetic strategies for preparing this compound, offering field-proven insights and experimental details to inform your synthetic choices.
The Challenge of Pyrazine Bromination
Pyrazines are electron-deficient aromatic heterocycles, which makes them less susceptible to electrophilic aromatic substitution compared to electron-rich systems like benzene. The nitrogen atoms in the pyrazine ring withdraw electron density, deactivating the ring towards electrophiles. Consequently, direct bromination of 2,5-dimethylpyrazine requires forcing conditions and can lead to a mixture of products, including polybrominated species and isomers, complicating purification and reducing the overall yield of the desired 3-bromo product.
Direct Bromination: A Head-to-Head Comparison of Reagents
While challenging, direct bromination of 2,5-dimethylpyrazine is a potential route. The choice of brominating agent is critical in balancing reactivity and selectivity.
| Brominating Agent | Formula | Key Characteristics |
| Molecular Bromine | Br₂ | Highly reactive, corrosive liquid. Often requires a Lewis acid catalyst. Can lead to over-bromination. |
| N-Bromosuccinimide | C₄H₄BrNO₂ | Solid, easier to handle than Br₂. Radical and electrophilic brominating agent. Selectivity can be solvent-dependent. |
Molecular Bromine (Br₂)
Molecular bromine is a powerful and readily available brominating agent. However, its high reactivity can be a double-edged sword in the context of pyrazine chemistry.
Mechanism of Electrophilic Bromination:
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A Lewis acid catalyst is often employed to polarize the Br-Br bond, generating a more potent electrophile that can attack the electron-deficient pyrazine ring.
Figure 1: General mechanism for the electrophilic bromination of an aromatic ring.
Experimental Considerations:
Direct bromination of 2,5-dimethylpyrazine with molecular bromine is often carried out in a strong acid, such as oleum, at elevated temperatures. These harsh conditions are necessary to overcome the low reactivity of the pyrazine ring but can also lead to degradation and the formation of multiple byproducts. The selectivity for the 3-position is influenced by the directing effects of the two methyl groups.
Challenges:
-
Low Yields and Selectivity: The formation of di- and tri-brominated pyrazines is a significant issue, making the isolation of the desired mono-bromo product difficult.
-
Harsh Reaction Conditions: The use of strong acids and high temperatures limits the functional group tolerance and poses safety hazards.
-
Handling of Bromine: Molecular bromine is a volatile, corrosive, and toxic liquid, requiring specialized handling procedures.[1]
N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a versatile reagent that can act as a source of electrophilic bromine or as a radical initiator, depending on the reaction conditions.[2][3] For aromatic bromination, it is often used in polar solvents to favor the ionic pathway.
Advantages over Molecular Bromine:
-
Solid Reagent: NBS is a crystalline solid that is easier and safer to handle than liquid bromine.
-
Milder Conditions: Reactions with NBS can often be carried out under milder conditions, potentially improving functional group compatibility.
-
Controlled Bromine Concentration: NBS provides a low and steady concentration of bromine in the reaction mixture, which can help to minimize over-bromination.
Experimental Protocol (General Procedure for Heteroaromatic Bromination):
-
Dissolve 2,5-dimethylpyrazine in a suitable solvent (e.g., acetonitrile, DMF, or a strong acid like sulfuric acid).
-
Add N-bromosuccinimide portion-wise to the solution at a controlled temperature (often room temperature or slightly elevated).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).
-
Extract the product with an appropriate organic solvent, wash, dry, and purify by chromatography or distillation.
Expected Outcome and Challenges:
While milder than Br₂, the bromination of 2,5-dimethylpyrazine with NBS can still suffer from low yields and the formation of isomeric byproducts. The electron-deficient nature of the pyrazine ring remains a significant hurdle to efficient electrophilic substitution.
An Alternative Strategy: The Sandmeyer-Type Reaction
Given the challenges associated with direct bromination, an indirect, multi-step approach can offer a more reliable and selective route to this compound. A particularly effective strategy involves the synthesis of an amino-substituted pyrazine followed by a Sandmeyer-type reaction. This approach has been successfully applied to the synthesis of the closely related 2-bromo-5-methylpyrazine.[4]
Synthetic Workflow:
Figure 2: A multi-step synthetic route to this compound via a Sandmeyer-type reaction.
Step 1 & 2: Synthesis of 3-Amino-2,5-dimethylpyrazine
The synthesis begins with the conversion of a suitable starting material, such as 2,5-dimethylpyrazine-3-carboxylic acid, to the corresponding amide. This can be achieved by standard methods, for example, by treatment with thionyl chloride followed by ammonia. The resulting amide then undergoes a Hofmann rearrangement using sodium hypobromite (NaOBr), generated in situ from bromine and sodium hydroxide, to yield 3-amino-2,5-dimethylpyrazine.
Step 3: Sandmeyer-Type Bromination
The key step in this sequence is the conversion of the amino group to a bromine atom. This is accomplished through a Sandmeyer-type reaction.
Experimental Protocol (Adapted from the synthesis of 2-bromo-5-methylpyrazine[4]):
-
Dissolve 3-amino-2,5-dimethylpyrazine in aqueous hydrobromic acid.
-
Cool the solution to a low temperature (e.g., -5 to 0 °C).
-
Add molecular bromine to the reaction mixture.
-
Slowly add a solution of sodium nitrite in water, maintaining the low temperature. The diazonium salt is formed in situ and immediately reacts with the bromide ions and bromine present.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or distillation.
Causality Behind Experimental Choices:
-
Low Temperature: The diazonium salt intermediate is highly unstable and can decompose if the temperature is not carefully controlled.[4]
-
In-situ Bromination: The addition of bromine before the diazotization ensures that the reactive bromine species are readily available to react with the unstable diazonium salt as it is formed, maximizing the yield of the desired bromo-pyrazine.[4]
Comparative Analysis and Recommendations
| Method | Reagent(s) | Advantages | Disadvantages |
| Direct Bromination | Br₂ / Lewis Acid | Fewer synthetic steps. | Harsh conditions, low yield and selectivity, hazardous reagents. |
| Direct Bromination | N-Bromosuccinimide | Milder conditions than Br₂, safer to handle. | Often still results in low yields and mixtures of products for electron-deficient heterocycles. |
| Sandmeyer-Type Reaction | NaNO₂, HBr, Br₂ | High selectivity for the desired isomer, generally higher yields, milder conditions for the key C-Br bond formation. | Multi-step synthesis, requires the preparation of the amino-pyrazine precursor. |
For researchers requiring high purity and reliable synthesis of this compound, the Sandmeyer-type reaction is the recommended approach . Although it involves more synthetic steps, the enhanced selectivity and typically higher yields outweigh the initial effort. The challenges associated with purifying the desired product from a mixture of isomers in direct bromination methods often make the indirect route more efficient in the long run.
Direct bromination with N-Bromosuccinimide may be a viable option for rapid, small-scale synthesis where the isolation of a small amount of the desired product from a mixture is acceptable. However, for larger-scale preparations and for ensuring high purity, this method is less reliable.
The use of molecular bromine for the direct bromination of 2,5-dimethylpyrazine is generally discouraged due to the harsh conditions, low selectivity, and significant safety concerns.
Conclusion
The synthesis of this compound presents a classic challenge in heterocyclic chemistry, highlighting the need for strategic selection of reagents and reaction pathways. While direct bromination offers a more concise route, the electron-deficient nature of the pyrazine ring often leads to poor outcomes. A multi-step approach culminating in a Sandmeyer-type reaction, although longer, provides a more controlled and selective method for obtaining the desired product in higher purity and yield. This guide provides the necessary insights for researchers to make an informed decision based on their specific synthetic goals, scale, and available resources.
References
- Choudhary, D., Garg, S., Kaur, M., Sohal, H. S., Malhi, D. S., Kaur, L., Verma, M., & Sharma, A. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
- Soundararajan, S. N., Kumar, D. S., & Reddy, B. S. (2009). An efficient and facile synthesis of 2-bromo-5-methylpyrazine.
- Master Organic Chemistry. (2020).
- Chemistry LibreTexts. (2023). 5.
- Chad's Prep. (2020). 10.
- Professor Dave Explains. (2020).
- TSI Journals. (2009). An efficient and facile synthesis of 2-bromo-5-methylpyrazine.
- Google Patents. (n.d.). Synthesis method of 3-bromo-5-methylpyridine.
- MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
- YouTube. (2020).
- BenchChem. (n.d.).
- ACS Publications. (2013). Pyrazine Chemistry. IV.
- ResearchGate. (2014).
- PubMed. (n.d.). 2,5-Dimethyl-pyrazine 1,4-dioxide.
- NIH. (2021).
- Organic Syntheses. (n.d.). 3,5-dimethylpyrazole.
- ResearchGate. (n.d.). Synthesis of 3-butyl-2,5-dimethylpyrazine (Klein and Spoerri 1951).
- Google Patents. (n.d.).
- Dolly Corporation. (2023).
Sources
Optimizing Suzuki-Miyaura Coupling for Sterically Hindered Pyrazines: A Comparative Guide for 3-Bromo-2,5-dimethylpyrazine
Executive Summary
The Suzuki-Miyaura coupling of 3-Bromo-2,5-dimethylpyrazine presents a distinct set of challenges common to heterocyclic drug discovery but amplified by specific structural features. While traditional catalysts like Pd(PPh₃)₄ often fail due to instability and poor turnover on electron-deficient, sterically hindered heterocycles, modern precatalyst systems offer superior solutions.
This guide compares three distinct generations of palladium catalysts. Our analysis identifies XPhos Pd G3/G4 as the superior choice for this substrate, offering the highest yields and fastest kinetics by overcoming the specific "ortho-effect" and nitrogen-coordination issues inherent to the pyrazine core. However, Pd(dppf)Cl₂ remains a cost-effective workhorse for less demanding variations or initial scale-up attempts.
Substrate Analysis: The Pyrazine Challenge
To choose the right catalyst, one must understand the failure modes dictated by the substrate's electronics and sterics.
| Feature | Chemical Consequence | Impact on Catalysis |
| Pyrazine Core (Electron Deficient) | Low electron density on the ring. | Oxidative Addition (OA): Generally facilitated (Pd⁰ is nucleophilic). Side Reaction: High susceptibility to homocoupling or dehalogenation. |
| Nitrogen Atoms (N1, N4) | Available lone pairs. | Catalyst Poisoning: N-atoms can coordinate to the Pd center, displacing labile ligands (like PPh₃) and shutting down the cycle (formation of stable Pd(Ar)(L)(N-Pyrazine) species). |
| C2-Methyl Group | Ortho-substitution relative to Bromide. | Steric Hindrance: Blocks the approach of the Pd-Ligand complex during OA and retards Transmetallation. Requires ligands with specific "bite angles" or bulk to force reactivity. |
Visualization: The Pyrazine Catalytic Cycle & Trap
The diagram below illustrates the standard cycle versus the "off-cycle" trap caused by nitrogen coordination, a critical failure mode for non-bulky ligands.
Figure 1: Catalytic cycle highlighting the N-coordination trap which plagues unhindered phosphine catalysts.
Comparative Catalyst Analysis
Candidate 1: Pd(PPh₃)₄ (Tetrakis)
-
Type: Generation 1 (Homogeneous)
-
Mechanism: Dissociation of PPh₃ to generate Pd(0).
-
Performance: POOR.
-
Why: The monodentate PPh₃ ligands are labile. The pyrazine nitrogen competes for the Pd center, leading to catalyst deactivation. Furthermore, PPh₃ is not electron-rich enough to rapidly facilitate OA on the hindered C3 position, nor bulky enough to promote Reductive Elimination (RE) effectively.
-
Use Case: Only if the coupling partner is highly reactive and no other catalyst is available.
Candidate 2: Pd(dppf)Cl₂[1] · CH₂Cl₂
-
Type: Generation 2 (Bidentate Ferrocenyl)
-
Mechanism: The bidentate dppf ligand creates a large bite angle (~99°).
-
Performance: MODERATE / ROBUST.
-
Why: The chelating effect prevents ligand dissociation, reducing N-poisoning. It is air-stable and robust. However, it may struggle with the specific steric clash of the C2-methyl group during the transmetallation step, leading to sluggish reactions (24h+).
-
Use Case: First-pass screening; scale-up of less hindered analogs.
Candidate 3: XPhos Pd G3 / G4 (Buchwald Precatalyst)
-
Type: Generation 3/4 (Bulky Biarylphosphine)
-
Mechanism: Precatalyst releases Pd(0) and XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl).
-
Performance: EXCELLENT (Recommended).
-
Why:
-
Steric Bulk: The isopropyl groups on the XPhos ligand create a "roof" over the Pd center, physically blocking the pyrazine nitrogen from coordinating (preventing poisoning).
-
Electronic Activation: The dicyclohexylphosphine moiety is electron-rich, accelerating Oxidative Addition.
-
Precatalyst Activation: The G3/G4 scaffold ensures rapid, quantitative generation of the active Pd(0) species even at lower temperatures, avoiding the induction period seen with Pd₂dba₃ + Ligand mixtures.
-
-
Use Case: Difficult couplings, high-value intermediates, rapid optimization.
Comparative Data Summary (Simulated based on Class Behavior)
| Parameter | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | XPhos Pd G3 |
| Typical Loading | 5-10 mol% | 2-5 mol% | 0.5 - 2 mol% |
| Time to Completion | 24-48h (often incomplete) | 12-24h | 1-4h |
| Steric Tolerance | Low | Medium | High |
| Air Stability | Low (Glovebox preferred) | High | High |
| Est. Yield (Ar-B(OH)₂) | 30-50% | 60-80% | 85-99% |
Experimental Protocols
General Procedure A: The "Workhorse" (Pd(dppf)Cl₂)
Suitable for initial screening or when cost is the primary driver.
-
Charge: To a reaction vial equipped with a stir bar, add:
-
This compound (1.0 equiv)
-
Boronic Acid/Ester (1.2 - 1.5 equiv)
-
Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%)
-
K₂CO₃ (3.0 equiv)
-
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration relative to halide).
-
Degas: Sparge with nitrogen/argon for 5-10 minutes. Note: Pyrazines are sensitive to oxidation; thorough degassing is critical.
-
Reaction: Seal and heat to 90°C for 18 hours.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.
General Procedure B: The "High Performance" (XPhos Pd G3)
Recommended for library synthesis, difficult substrates, or optimizing yields.
-
Charge: To a reaction vial, add:
-
This compound (1.0 equiv)
-
Boronic Acid/Ester (1.2 equiv)
-
XPhos Pd G3 (1-2 mol%)
-
K₃PO₄ (2.0 equiv) Note: Phosphate often outperforms carbonate for hindered substrates.
-
-
Solvent: Add THF/Water (10:1) or Toluene/Water (10:1).
-
Tip: If solubility is poor, use n-Butanol or t-Amyl alcohol.
-
-
Degas: Sparge with argon for 5 minutes.
-
Reaction: Seal and heat to 60-80°C . Monitor by LCMS/TLC. Reaction is often complete in <2 hours.
-
Self-Validation: The reaction mixture should turn from a clear/pale orange to a dark black/brown (Pd black precipitation) only after the reaction is complete. Early precipitation indicates catalyst decomposition.
-
Screening Workflow
Use this decision tree to navigate optimization if the standard protocols fail.
Figure 2: Optimization workflow for selecting the optimal catalyst system.
Conclusion & Recommendation
For the Suzuki coupling of This compound , the structural combination of the ortho-methyl group and the coordinating nitrogens renders Generation 1 catalysts (Pd(PPh₃)₄) obsolete.
-
Primary Recommendation: Utilize XPhos Pd G3 (or G4). The biarylphosphine ligand architecture specifically mitigates the N-coordination poisoning effect while accommodating the steric bulk of the 2-methyl group.
-
Secondary Option: Pd(dppf)Cl₂ is a viable alternative for cost-sensitive scale-up if the coupling partner is unhindered (e.g., simple phenyl boronic acids).
References
-
Buchwald, S. L., et al. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[2] Angewandte Chemie International Edition, vol. 45, no.[2] 21, 2006, pp. 3484-3488. Link
-
Fu, G. C., et al. "Suzuki Cross-Couplings of Alkyl Bromides that Contain β-Hydrogens."[3] Journal of the American Chemical Society, vol. 129, no.[3] 31, 2007, pp. 9602-9603. Link
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, vol. 12, no. 18, 2006, pp. 4749-4755. Link
-
Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Examples." Link
Sources
GC-MS Purity Assessment of 3-Bromo-2,5-dimethylpyrazine: A Comparative Technical Guide
Topic: GC-MS Analysis for Purity Assessment of 3-Bromo-2,5-dimethylpyrazine Content Type: Technical Comparison & Application Guide
Executive Summary
This compound is a critical halogenated heterocyclic intermediate, widely utilized in the synthesis of complex pharmaceutical scaffolds (via Suzuki-Miyaura coupling) and high-value flavor compounds. Its purity is paramount; trace regioisomers or unreacted starting materials can lead to dead-end side reactions or off-flavor profiles in final products.
While High-Performance Liquid Chromatography (HPLC) is a standard workhorse in analytical chemistry, this guide argues that Gas Chromatography-Mass Spectrometry (GC-MS) is the superior technique for this specific analyte. The volatility of the pyrazine core, combined with the unique isotopic signature of bromine, makes GC-MS the only method capable of providing simultaneous structural confirmation and high-sensitivity impurity profiling.
Part 1: Comparative Analysis (The "Why")
To understand the selection of GC-MS, we must objectively compare it against common alternatives: GC-FID (Flame Ionization Detection) and HPLC-UV.
Table 1: Performance Matrix for Halopyrazine Analysis
| Feature | GC-MS (Recommended) | GC-FID | HPLC-UV |
| Primary Mechanism | Volatility separation + Mass-to-Charge (m/z) ID | Volatility separation + Carbon counting | Polarity separation + Chromophore absorption |
| Specificity | High: Identifies Br-isotopes (79/81) and structural fragments. | Low: Relies solely on retention time. Risk of false positives. | Medium: UV spectra are non-specific for alkylpyrazines. |
| Isomer Resolution | Excellent: Can distinguish regioisomers via slight retention shifts + library matching. | Good: But cannot confirm identity of co-eluting peaks. | Poor to Fair: Basic pyrazines often tail on C18 columns; requires buffering. |
| Sensitivity (LOD) | High (ppb range): Ideal for trace starting material (2,5-DMP). | Medium (ppm range): Less sensitive for trace analysis. | Medium: Pyrazines have weak UV absorbance compared to aromatics. |
| Suitability | Optimal: Analyte is thermally stable and volatile.[1] | Valid: For routine QC after method validation by MS. | Sub-optimal: Solvation effects can mask impurities. |
Expert Insight: The "Isomer Trap"
The synthesis of this compound often starts from 2,5-dimethylpyrazine. However, commercial starting materials may contain traces of 2,3-dimethylpyrazine or 2,6-dimethylpyrazine . Monobromination of these impurities yields isobaric byproducts (e.g., 5-bromo-2,3-dimethylpyrazine) that have the exact same molecular weight as the target.
-
HPLC-UV often fails to separate these due to similar polarity.
-
GC-MS allows us to use high-polarity WAX columns to separate these isomers and confirm the bromine count via the isotope pattern.
Part 2: Experimental Protocol (The "How")
This protocol is designed for "Self-Validation," ensuring that every run confirms system suitability before data release.
2.1 Sample Preparation
-
Solvent: Dichloromethane (DCM) or Methanol (MeOH). DCM is preferred for extraction efficiency; MeOH is preferred if avoiding chlorinated solvents is required by green chemistry protocols.
-
Concentration: 1.0 mg/mL (for assay); 10.0 mg/mL (for trace impurity profiling).
-
Internal Standard (ISTD): 2-Methoxypyrazine (distinct retention, similar ionization).
2.2 Instrument Parameters (Agilent/Shimadzu/Thermo equivalent)
-
Inlet: Split/Splitless
-
Mode: Split (20:1) for Assay; Splitless for Impurity Profiling.
-
Temp: 250°C (High enough to volatilize, low enough to prevent thermal degradation).
-
-
Column Selection (The Critical Choice):
-
Standard:5%-Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5) . Good general separation.
-
Expert Recommendation:Polyethylene Glycol (e.g., DB-WAX, ZB-WAX) .
-
Reasoning: Pyrazines are basic and polar. A WAX column interacts more strongly with the nitrogen lone pairs, providing superior resolution of positional isomers compared to non-polar columns.
-
-
Oven Program:
-
Hold 60°C for 2 min (Focus volatiles).
-
Ramp 10°C/min to 220°C.
-
Hold 5 min (Elute heavy dibromo-byproducts).
-
-
Mass Spectrometer:
-
Source: Electron Ionization (EI), 70 eV.
-
Source Temp: 230°C.
-
Scan Mode: Full Scan (40–400 amu) to capture the molecular ion and bromine fragments.
-
2.3 Data Interpretation: The Bromine Signature
In the mass spectrum, look for the Molecular Ion (M+) .[2]
-
Target Mass: this compound (C6H7BrN2) has a monoisotopic mass of ~186.
-
The "Twin Peak" Rule: Because Bromine exists as isotopes ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), the molecular ion cluster must show two peaks of nearly equal intensity at m/z 186 and m/z 188 .
-
If you see only m/z 186: It is NOT a bromo-compound (likely a contaminant).
-
If you see m/z 186, 188, 190 (1:2:1): You have a dibromo impurity.
-
Part 3: Workflow Visualization
The following diagram illustrates the decision logic and analytical workflow for certifying a batch of this compound.
Figure 1: Analytical workflow for purity assessment, highlighting the critical decision points based on MS isotopic data and chromatographic resolution.
Part 4: Validation Framework (ICH Q2)
To ensure this method is "Trustworthy" and compliant with regulatory standards (ICH Q2(R1)), the following validation parameters must be established:
-
Specificity: Inject the starting material (2,5-dimethylpyrazine) and the solvent. Ensure they do not co-elute with the 3-bromo target.
-
Acceptance: Resolution (Rs) > 1.5 between all peaks.
-
-
Linearity: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).
-
Acceptance: R² > 0.99.
-
-
Accuracy (Recovery): Spike the pure standard into a sample matrix.
-
Acceptance: 98.0% – 102.0% recovery.
-
-
LOD/LOQ: Determine the signal-to-noise ratio (S/N) for the trace impurity (2,5-dimethylpyrazine).
-
LOQ: S/N ≥ 10.
-
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency.[3] Link
-
Attygalle, A. B., et al. (2019).[4] "Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS)." Journal of Chromatography A, 1591, 161-170. Link
-
Agilent Technologies. (2020). GC-MS Analysis of Volatile Organic Compounds. Application Note. Link
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns (Halides).Link
-
BenchChem. (n.d.). Analysis of 2,5-Dimethylpyrazine by Gas Chromatography-Mass Spectrometry.Link
Sources
- 1. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 2. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 3-Bromo-2,5-dimethylpyrazine: A Traditional vs. Modern Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the strategic synthesis of halogenated heterocycles is of paramount importance. 3-Bromo-2,5-dimethylpyrazine serves as a critical building block in the development of novel bioactive molecules. This guide provides an in-depth technical comparison of two distinct synthetic pathways to this key intermediate: the conventional Sandmeyer reaction and a modern C-H activation approach facilitated by N-oxidation. By examining the underlying mechanisms, experimental protocols, and performance metrics of each route, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
Introduction to this compound
Pyrazine derivatives are integral to the fields of flavor chemistry, materials science, and pharmaceuticals. The introduction of a bromine atom onto the pyrazine scaffold, as in this compound, provides a versatile handle for further functionalization through cross-coupling reactions, enabling the construction of complex molecular architectures. The 2,5-dimethyl substitution pattern influences the electronic properties and steric environment of the pyrazine ring, making the regioselective synthesis of the 3-bromo isomer a key chemical challenge.
The Conventional Pathway: The Sandmeyer Reaction
A long-established method for the introduction of a halide onto an aromatic ring is the Sandmeyer reaction. This classical transformation involves the diazotization of a primary aromatic amine, followed by a copper(I)-catalyzed displacement of the diazonium group with a halide.
Reaction Mechanism
The Sandmeyer reaction proceeds through a free-radical mechanism. The first step is the formation of a diazonium salt from the precursor, 2-amino-3,6-dimethylpyrazine, by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is then treated with a copper(I) bromide, which facilitates a single-electron transfer to the diazonium species. This generates a diazo radical and copper(II) bromide. The diazo radical readily loses a molecule of nitrogen gas to form an aryl radical. This highly reactive intermediate then abstracts a bromine atom from the copper(II) bromide to yield the final product, this compound, and regenerates the copper(I) catalyst.[1][2][3]
Experimental Protocol: A Two-Step Approach
Step 1: Synthesis of 2-Amino-3,6-dimethylpyrazine
A common method for the synthesis of aminopyrazines involves the condensation of an α-dicarbonyl compound with an α-aminonitrile. For 2-amino-3,6-dimethylpyrazine, this can be achieved through the self-condensation of aminoacetone.
Step 2: Sandmeyer Bromination of 2-Amino-3,6-dimethylpyrazine
The subsequent Sandmeyer reaction is performed on the synthesized aminopyrazine.
Table 1: Performance Metrics of the Conventional Sandmeyer Route
| Parameter | Value |
| Overall Yield | Moderate |
| Reaction Steps | 2 |
| Starting Materials | Aminoacetone or related precursors, Sodium Nitrite, Copper(I) Bromide |
| Reaction Conditions | Low temperatures for diazotization (0-5 °C), followed by heating |
| Safety Considerations | Diazonium salts can be explosive when isolated and dried. In situ use is highly recommended. |
| Environmental Impact | Use of copper salts and acidic waste streams. |
A Modern Alternative: Direct C-H Bromination via N-Oxidation
In recent years, direct C-H activation and functionalization have emerged as powerful tools in organic synthesis, offering more atom-economical and step-efficient routes to desired products. For electron-deficient heterocycles like pyrazines, direct electrophilic bromination is often challenging due to the deactivated nature of the ring. A modern approach circumvents this by employing N-oxidation to activate the pyrazine ring and direct the regioselectivity of the bromination.
Rationale and Mechanism
The introduction of an N-oxide functionality significantly alters the electronic properties of the pyrazine ring. The N-oxide group is electron-donating through resonance and electron-withdrawing through induction. This electronic perturbation activates the C2 and C6 positions towards electrophilic attack. In the case of 2,5-dimethylpyrazine-N-oxide, the positions ortho and para to the N-oxide (C2 and C6, which are equivalent to C3 and C5 in the non-oxidized form) become more susceptible to electrophilic substitution.
The bromination of 2,5-dimethylpyrazine-N-oxide can be achieved using a suitable brominating agent, such as N-Bromosuccinimide (NBS), often in the presence of an acid catalyst. The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Subsequent deoxygenation of the resulting this compound-N-oxide, for instance, by treatment with a reducing agent like phosphorus trichloride (PCl₃), affords the final product.
Experimental Workflow: A Three-Step Process
Caption: Workflow for the modern C-H bromination of 2,5-dimethylpyrazine.
Experimental Protocol
Step 1: Synthesis of 2,5-Dimethylpyrazine-N-oxide
2,5-Dimethylpyrazine can be oxidized to its corresponding N-oxide using common oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).[4]
Step 2: Bromination of 2,5-Dimethylpyrazine-N-oxide
The regioselective bromination is then carried out on the N-oxide intermediate.
Step 3: Deoxygenation of this compound-N-oxide
The final step involves the removal of the N-oxide group to yield the target compound.
Table 2: Performance Metrics of the Modern C-H Bromination Route
| Parameter | Value |
| Overall Yield | Potentially higher and more controlled |
| Reaction Steps | 3 |
| Starting Materials | 2,5-Dimethylpyrazine, Oxidizing agent, Brominating agent, Reducing agent |
| Reaction Conditions | Generally mild to moderate conditions for each step. |
| Safety Considerations | Peroxy acids can be hazardous. Phosphorus trichloride is corrosive and reacts violently with water. |
| Environmental Impact | Avoids the use of heavy metal catalysts in the bromination step. |
Comparative Analysis
To provide a clear comparison, the two synthetic routes are evaluated based on several key performance indicators.
Caption: Logical comparison of the two synthetic routes.
The Sandmeyer reaction , while being a well-established and powerful tool, presents challenges related to the handling of potentially unstable diazonium intermediates and the generation of copper-containing waste streams. The overall yield can be variable and is highly dependent on the careful control of reaction conditions, particularly during the diazotization step.
The modern C-H bromination approach via N-oxidation offers a more controlled and potentially higher-yielding alternative. By activating the pyrazine ring, it allows for a more regioselective bromination without the need for a pre-functionalized starting material like an aminopyrazine. This route avoids the use of copper catalysts in the bromination step, which is advantageous from an environmental perspective. However, it does introduce an additional two steps (N-oxidation and deoxygenation) and involves the use of other hazardous reagents.
Conclusion and Future Perspectives
The choice between the conventional Sandmeyer route and the modern C-H bromination approach for the synthesis of this compound will depend on the specific requirements of the researcher, including scale, available starting materials, and considerations for safety and environmental impact.
The Sandmeyer reaction remains a valuable method, particularly when the corresponding aminopyrazine is readily available. However, for de novo synthesis and for applications where metal contamination is a concern, the N-oxide mediated C-H bromination presents a compelling and elegant alternative.
Future research in this area may focus on the development of even more direct and efficient C-H bromination methods that do not require the N-oxidation/deoxygenation sequence, potentially through the use of advanced catalytic systems that can directly and regioselectively functionalize the C-H bonds of pyrazines.
References
-
Hodson, H. F. The Sandmeyer Reaction. Chemical Reviews, 1957 , 57 (4), 563-585. [Link]
-
Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006. [Link]
- Ueno, Y.; Takeuchi, Y.; Koshitani, J.; Yoshida, T. A Convenient Synthesis of 2-Amino-3,6-dimethylpyrazine. Synthesis, 1983, 1983 (4), 307-308.
-
Ochiai, E. Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds. Journal of Organic Chemistry, 1953 , 18 (5), 534-551. [Link]
-
Baran, P. S.; Wengryniuk, S. E.; Weickgenannt, A.; Reiher, C.; Chen, K.; Eastgate, M. D. Regioselective Bromination of Fused Heterocyclic N-Oxides. Organic Letters, 2013 , 15 (4), 792-795. [Link]
- Katritzky, A. R.; Lagowski, J. M. Chemistry of the Heterocyclic N-Oxides. Academic Press, 1971.
- Minisci, F.; Vismara, E.; Fontana, F. Recent developments of free-radical substitutions of heteroaromatic bases. Heterocycles, 1989, 28 (1), 489-519.
-
Galli, C. Radical reactions of arenediazonium ions: An easy entry into the chemistry of aryl radicals. Chemical Reviews, 1988 , 88 (5), 765-792. [Link]
-
Brown, C. J.; Knaust, J. M. 2,5-Dimethyl-pyrazine 1,4-dioxide. Acta Crystallographica Section E: Structure Reports Online, 2009 , 65 (12), o3052. [Link]
- Dalko, P. I. (Ed.). Comprehensive Organic Synthesis. Elsevier, 2014.
- Joule, J. A.; Mills, K. Heterocyclic Chemistry. John Wiley & Sons, 2010.
- Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons, 2013.
-
Wikipedia contributors. Sandmeyer reaction. Wikipedia, The Free Encyclopedia. [Link]
- Larock, R. C.
-
Wengryniuk, S. E.; Weickgenannt, A.; Reiher, C.; Strotman, N. A.; Chen, K.; Eastgate, M. D.; Baran, P. S. Regioselective Bromination of Fused Heterocyclic N-Oxides. Organic Letters, 2013 , 15 (4), 792-795. [Link]
Sources
- 1. US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105) - Google Patents [patents.google.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. 2,5-Dimethyl-pyrazine 1,4-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
